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  • Product: 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

Core Science & Biosynthesis

Foundational

4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl: Structural Chemistry, Properties, and Applications in Advanced Materials

Executive Summary 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is a highly rigid, bidentate nitrogen-donor ligand that has emerged as a cornerstone building block in the design of functional Metal-Organic Frameworks (MOF...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is a highly rigid, bidentate nitrogen-donor ligand that has emerged as a cornerstone building block in the design of functional Metal-Organic Frameworks (MOFs) and coordination polymers. Featuring a conjugated biphenyl core flanked by two 1,2,4-triazole rings, this molecule offers exceptional thermal stability, predictable coordination geometry, and intrinsic luminescent properties. This technical guide provides an authoritative synthesis of its structural characteristics, mechanistic assembly pathways, and advanced applications, particularly in the fields of chemical sensing and biomedical drug delivery.

Molecular Identity and Physicochemical Profiling

The structural rigidity of 4,4'-di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl stems from its biphenyl backbone, which enforces a linear or slightly twisted geometry depending on the steric constraints of the coordinating metal nodes. The terminal 1,2,4-triazole rings act as strong σ-donors and π-acceptors, facilitating robust metal-ligand bonds that resist hydrolytic degradation.

Table 1: Physicochemical Properties of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

PropertyValue
Chemical Name 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
CAS Number 1642849-37-3
Molecular Formula C₁₆H₁₂N₆
Molecular Weight 288.31 g/mol
Ligand Topology Linear Bidentate (N-donor)
Coordination Sites N2 or N4 of the 1,2,4-triazole rings
Primary Applications MOF synthesis, Luminescent Sensors, Porous Materials

Chemical Synthesis: Mechanistic and Protocol Insights

The synthesis of 4,4'-di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is typically achieved via a copper-catalyzed Ullmann-type C-N coupling reaction. This method is favored for its high regioselectivity, ensuring that the N1 position of the 1,2,4-triazole ring forms the bond with the biphenyl core.

Mechanistic Causality: The choice of CuI as a catalyst is critical. The reaction proceeds via the oxidative addition of the aryl halide (4,4'-dibromobiphenyl) to the Cu(I) center, followed by ligand exchange with the deprotonated 1,2,4-triazole, and subsequent reductive elimination to form the C-N bond. The use of a rigid biphenyl precursor ensures that the final ligand maintains the extended linear geometry required for constructing large-pore MOFs.

SynthesisLogic A 4,4'-Dibromobiphenyl (Rigid Core) C Ullmann C-N Coupling (CuI, K2CO3, DMSO, 120°C) A->C B 1H-1,2,4-Triazole (N-Donor Ligand) B->C D 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (Bidentate Ligand) C->D C-N Bond Formation

Synthetic pathway and Ullmann coupling logic for the bis-triazole ligand.

Coordination Chemistry and Topology in MOFs

In coordination chemistry, the distance between the terminal coordinating nitrogen atoms in 4,4'-di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is approximately 14–15 Å. This extended length makes it an ideal "strut" for creating highly porous 3D networks. When combined with transition metals (e.g., Zn²⁺, Cd²⁺, Cu²⁺) and auxiliary carboxylate ligands, it often yields interpenetrated networks—a structural feature that enhances framework stability while maintaining selective porosity . The triazole rings are particularly effective at stabilizing high-oxidation-state metals and resisting hydrolytic degradation, a common failure point in conventional MOFs.

Functional Applications

Luminescent Sensing

The conjugated π-electron system of the biphenyl core combined with the triazole rings results in strong ligand-centered luminescence. When coordinated to d¹⁰ metal centers like Zn²⁺ or Cd²⁺, the rigidity of the framework reduces non-radiative decay pathways, significantly enhancing the emission quantum yield . These MOFs are highly sensitive to electron-deficient analytes (such as nitroaromatic explosives or specific antibiotics like nitrofurantoin). The sensing mechanism relies on Photoinduced Electron Transfer (PET) from the excited MOF framework to the lowest unoccupied molecular orbital (LUMO) of the analyte, resulting in rapid and quantifiable luminescence quenching .

Drug Delivery and Biomedical Applications

The inherent porosity and tunable pore environments of MOFs constructed from this ligand make them excellent candidates for nanocarriers in drug delivery. The robust metal-triazole coordination bonds provide stability in physiological conditions, preventing premature framework collapse. Drugs can be loaded into the pores via non-covalent interactions (hydrogen bonding, π-π stacking with the biphenyl core) and released in a controlled manner triggered by specific pH changes in the tumor microenvironment.

MOFWorkflow L Bis-Triazole Ligand (N-Donor) S Solvothermal Synthesis (DMF/H2O, 100°C, 72h) L->S M Metal Nodes (Zn2+, Cd2+, Cu2+) M->S MOF Porous MOF / Coordination Polymer (1D, 2D, or 3D Network) S->MOF Self-Assembly App1 Luminescent Sensing (Antibiotics, Heavy Metals) MOF->App1 Host-Guest Interaction App2 Biomedical Applications (Drug Delivery Carriers) MOF->App2 Pore Loading

MOF coordination self-assembly and downstream functional application workflow.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
  • Preparation: In a Schlenk flask under a nitrogen atmosphere, combine 4,4'-dibromobiphenyl (1.0 eq), 1H-1,2,4-triazole (2.5 eq), CuI (0.1 eq), K₂CO₃ (3.0 eq), and L-proline (0.2 eq) in anhydrous DMSO.

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 24 hours. Causality: The elevated temperature is required to overcome the activation energy barrier of the oxidative addition step in the Ullmann coupling, while the L-proline ligand stabilizes the Cu(I) intermediate, preventing its disproportionation.

  • Workup: Cool the mixture to room temperature and quench with water. Extract the product with ethyl acetate. Wash the organic layer with brine to remove residual DMSO and inorganic salts.

  • Validation Checkpoints: Purify via recrystallization from ethanol. Verify the product using ¹H NMR (confirming characteristic triazole proton singlets at ~8.6 and 9.1 ppm) and Thin Layer Chromatography (TLC) to ensure a single distinct spot under UV light.

Protocol 2: Solvothermal Synthesis of a Luminescent Zn-MOF
  • Assembly: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and 4,4'-di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (0.1 mmol) in a 1:1 mixture of DMF and distilled water (10 mL).

  • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 100 °C for 72 hours, then cool to room temperature at a strictly controlled rate of 5 °C/h. Causality: Slow cooling allows for the reversible formation and breaking of coordination bonds, leading to the thermodynamic product (a highly crystalline MOF) rather than kinetic amorphous precipitates.

  • Validation Checkpoints: Harvest the colorless crystals, wash with DMF, and dry under a vacuum. Confirm the framework topology via Powder X-ray Diffraction (PXRD), ensuring the experimental pattern matches the simulated pattern derived from single-crystal X-ray data. Thermogravimetric Analysis (TGA) should be run to confirm the thermal stability profile prior to guest-loading experiments.

References

  • Yu, Y., et al. "Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: syntheses, structures, multiresponsive luminescent sensitive detection for antibiotics and pesticides, and antitumor activities." RSC Advances, 2019, 9(72), 42272-42283. URL:[Link]

  • Kubiesa, K.; Kudelko, A. "Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold." Applied Sciences, 2025, 15(22), 11943. URL:[Link]

  • Schmieder, P., et al. "Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance." Inorganic Chemistry, 2016, 55(12), 6034-6040. URL:[Link]

Exploratory

Physicochemical properties of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl Executive Summary This technical guide provides a comprehensive overview of the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl. This molecule, featuring a rigid biphenyl core flanked by two 1H-1,2,4-triazole rings, is of significant interest to researchers in materials science and drug development. The triazole moieties impart unique coordination capabilities and potential biological activity, while the biphenyl unit provides a stable, conjugated backbone.[1][2] This document synthesizes available data from literature on structurally analogous compounds with established analytical principles to present a detailed profile. It covers molecular structure, spectroscopic characteristics, thermal stability, solubility, and crystal structure considerations. Furthermore, this guide provides detailed, field-proven experimental protocols for key characterization techniques and leverages computational predictions to offer a holistic understanding for professionals in research and development.

Molecular Structure and Identification

The foundational step in characterizing any compound is to confirm its molecular structure and identity. 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is a specific constitutional isomer where the biphenyl core is connected to the N1 position of the 1,2,4-triazole rings. It is crucial to distinguish this from its N4-linked isomer, 4,4'-di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl, as the point of attachment significantly influences the molecule's symmetry, electronic properties, and spatial arrangement.

Chemical Identity

The fundamental identifiers for the N4-linked isomer are well-documented. While specific data for the N1-linked target molecule is less common, its core properties can be derived.

PropertyValueSource
Compound Name 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl-
Related Isomer 4,4'-di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl[3]
CAS Number (N4-Isomer) 2057437-56-4[3]
Molecular Formula C₁₆H₁₂N₆[3]
Molecular Weight 288.31 g/mol [3]
Isomeric Differentiation

The distinction between the N1 and N4 linkage is not trivial. The N1-isomer possesses a different steric profile and electronic distribution compared to the more symmetrical N4-isomer. This has direct implications for its use as a ligand in coordination chemistry or its interaction with biological targets. Spectroscopic methods, particularly NMR, are the primary tools for unambiguous structural confirmation.

cluster_0 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (N1-linked) cluster_1 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl (N4-linked) N1_isomer N4_isomer

Figure 1: Comparison of N1-linked and N4-linked isomers.

Spectroscopic and Physicochemical Profile

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the triazole and biphenyl protons. The biphenyl protons would likely appear as two sets of doublets in the aromatic region (approx. 7.5-8.0 ppm), characteristic of a para-substituted biphenyl system. The triazole protons would present as two singlets, with the C3-H and C5-H protons having slightly different chemical environments.

  • ¹³C NMR: The carbon spectrum would corroborate the structure, showing signals for the unique carbons in the biphenyl backbone and the two distinct carbons within the triazole ring.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for N-H stretching (if any impurities or tautomers are present, though not expected for the N1-isomer), C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations within the triazole and biphenyl rings, respectively.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺, which should correspond to a value near 289.1145.[5]

Core Physicochemical Properties

These properties are critical for determining the compound's suitability for various applications, from reaction conditions to formulation.

PropertyExpected Value / CharacteristicRationale / Analog Data
Physical State White to off-white crystalline solidCommon for aromatic nitrogen heterocycles.[4][5]
Melting Point >200 °CHigh degree of symmetry and potential for intermolecular π-π stacking leads to high lattice energy. A related compound, 4,4'-(4H-1,2,4-Triazol-4-ylmethylene)bis benzonitrile, melts at 239-243 °C.
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF)The large, nonpolar biphenyl core dominates, making aqueous solubility low. Biphenyl's water solubility is ~7 mg/L.[6] Polar heterocycles often dissolve in polar organic solvents.[4]
Thermal Stability High, likely stable up to >250 °C1,2,4-triazole derivatives are known for their thermal robustness, a property leveraged in the creation of stable materials.[7][8][9]
Crystal Structure Insights

No experimental crystal structure for 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl has been published. However, analysis of a closely related molecule, 4,4′-Bis(1,2,4-triazol-1-ylmethyl)biphenyl, provides valuable insight into the likely solid-state packing.[10] In this analog, the crystal structure is stabilized by weak C-H···N hydrogen bonds. The dihedral angle between the benzene and triazole rings is significant (84.1°), indicating a non-planar conformation.[10] It is probable that the target molecule also adopts a non-planar conformation and participates in similar weak intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to its high melting point and low solubility in non-polar solvents.[11][12][13]

Experimental Protocols for Characterization

To ensure scientific integrity, all claims about a compound's properties must be verifiable through robust experimental protocols. The following section details the methodologies for determining the key physicochemical parameters discussed.

cluster_0 Characterization Workflow cluster_1 Structural Confirmation cluster_2 Physicochemical Analysis procurement Procure or Synthesize Compound purity Assess Purity (HPLC/LC-MS) procurement->purity structure Structural Confirmation purity->structure physchem Physicochemical Analysis structure->physchem nmr 1H & 13C NMR structure->nmr ms HRMS structure->ms ir IR Spectroscopy structure->ir data Data Compilation & Reporting physchem->data mp Melting Point physchem->mp sol Solubility physchem->sol tga TGA/DSC physchem->tga

Figure 2: Workflow for comprehensive physicochemical characterization.
Protocol: Melting Point Determination
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology:

    • Sample Preparation: Finely grind a small, dry sample of the compound to ensure uniform heat distribution.

    • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

    • Measurement: Heat the sample rapidly to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow range (<2 °C) is indicative of high purity.

Protocol: Solubility Assessment (Shake-Flask Method)
  • Objective: To quantify the solubility of the compound in various solvents.

  • Causality of Solvent Choice: Solvents are chosen to represent a range of polarities, from highly polar (water) to polar aprotic (DMSO) and polar protic (ethanol), to build a comprehensive solubility profile relevant for reaction chemistry, purification, and biological assays.

  • Methodology:

    • Sample Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO).

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Separation: Centrifuge the vials to pellet the excess, undissolved solid.

    • Quantification: Carefully extract a known volume of the supernatant, dilute it with a suitable solvent, and analyze the concentration using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

    • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol: Thermal Stability Analysis (TGA/DSC)
  • Objective: To determine the decomposition temperature and identify thermal transitions.

  • Methodology:

    • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an alumina or platinum TGA/DSC pan.

    • Instrumentation: Place the pan into the TGA/DSC instrument.

    • Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 500 °C).

    • Data Analysis:

      • TGA Curve: Analyze the plot of mass versus temperature. The onset of a significant weight loss indicates the beginning of thermal decomposition.

      • DSC Curve: Analyze the plot of heat flow versus temperature to identify endothermic events like melting or exothermic events associated with decomposition.

Conclusion

4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is a molecule with significant potential, characterized by a stable aromatic framework and functional heterocyclic groups. Based on the analysis of its structural analogs and fundamental chemical principles, it is predicted to be a high-melting, crystalline solid with poor aqueous solubility but good solubility in polar aprotic solvents. Its thermal stability is expected to be high, making it suitable for applications requiring processing at elevated temperatures. The provided experimental protocols offer a clear and robust pathway for researchers to validate these predicted properties and to perform the comprehensive characterization necessary for advancing its use in materials science and medicinal chemistry.

References

  • Gao, Y. (2008). 4,4′-Bis(1,2,4-triazol-1-ylmethyl)biphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2213. [Link]

  • CP Lab Safety. (n.d.). 4, 4-di(4H-1, 2, 4-triazol-4-yl}-1, 1-biphenyl, min 97%, 1 gram. Retrieved from [Link]

  • Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical, Biological and Physical Sciences, 12(1), 1-6. [Link]

  • Wang, Y., & et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), 5326. [Link]

  • Zhang, Y. L., et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1106. [Link]

  • Gulea, A., & et al. (2021). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 18(12), e2100523. [Link]

  • Zhang, Y. L., et al. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. ResearchGate. [Link]

  • Chrobak, A., & Boryczka, S. (2007). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. [Link]

  • Hitzel, S., et al. (2019). Crystal structure of (1,4-diphenyl-4H-1,2,4-triazol-3-yl)phenylamine difluorophosphate, and a survey of the difluorophosphate anion (PO2F2−). ScienceOpen. [Link]

  • Zhang, X., et al. (2024). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry. [Link]

  • Zhang, Y. L., et al. (2014). Crystal Structure of 4-{[(1H-1,2,4-triazol-1-yl)meth-yl]sulfan-yl}phenol. PubMed. [Link]

  • Yoo, B. R., et al. (1998). Synthesis and biological evaluation of [1-(1H-1,2,4-triazol-1-yl)alkyl]-1-silacyclopentanes. Pesticide Science, 52(2), 138-144. [Link]

  • Zhang, Y., et al. (2022). Salt Formation of the Alliance of Triazole and Oxadiazole Towards Balanced Energy and Safety. Molecules, 27(15), 4707. [Link]

  • PubChem. (n.d.). 1,4-di(4H-1,2,4-triazol-4-yl)benzene. National Center for Biotechnology Information. [Link]

  • Doron Scientific. (2023). 4,4′-Di(4H-1,2,4-triazol-4-yl)-1,1′-biphenyl. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

  • Singh, S., et al. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(52), 47646-47654. [Link]

  • Polishchuk, P., et al. (2022). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. ResearchGate. [Link]

  • CD Bioparticles. (n.d.). 4,4-di (4H-1,2,4-triazol-4-yl)-1,1-biphenyl. [Link]

  • Al-Awadi, N. A., et al. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 29(5), 1109. [Link]

  • ChemBK. (2024). 4,4'-(4H-1,2,4-Triazol-4-ylmethylene)bis benzonitrile. [Link]

  • National Institute of Standards and Technology. (2015). Biphenyl with Water. IUPAC-NIST Solubilities Database. [Link]

Sources

Foundational

An In-depth Technical Guide to the Theoretical and Computational Analysis of 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole (CAS 514222-44-7)

For Researchers, Scientists, and Drug Development Professionals Introduction The compound identified by CAS number 514222-44-7 is chemically known as 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole. It is recognized in the phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 514222-44-7 is chemically known as 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole. It is recognized in the pharmaceutical industry primarily as Fluconazole Impurity C or Fluconazole Related Compound C.[1][2][3] As an impurity of a widely used antifungal agent, understanding its physicochemical properties, potential biological activity, and interaction with the parent drug molecule is of paramount importance for quality control, safety assessment, and regulatory compliance in drug development.

While direct experimental and theoretical studies on this specific impurity are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of the theoretical and computational methodologies that are applied to characterize such triazole-containing compounds. By drawing parallels from research on fluconazole and other triazole derivatives, we will delineate a robust framework for a hypothetical in silico investigation of 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole. This will serve as a technical guide for researchers aiming to perform similar computational analyses.

The Significance of Theoretical Studies for Pharmaceutical Impurities

In the context of drug development, impurities are not merely analytical curiosities; they are critical quality attributes that can impact the safety and efficacy of a pharmaceutical product. Theoretical studies, as a complement to experimental analysis, offer a powerful and cost-effective means to:

  • Elucidate Molecular Structure and Conformation: Determine the most stable three-dimensional arrangement of atoms, which is crucial for understanding its physical properties and potential interactions with biological macromolecules.

  • Predict Physicochemical Properties: Estimate properties such as solubility, lipophilicity, and electronic characteristics, which influence the impurity's behavior in formulation and its pharmacokinetic profile.

  • Assess Potential Toxicity: Computational toxicology models can predict the likelihood of adverse effects, guiding further experimental safety assessments.

  • Understand Reactivity and Degradation Pathways: Identify the most reactive sites within the molecule to predict its stability and potential to form other byproducts.

  • Evaluate Potential for Biological Activity: Through techniques like molecular docking, it is possible to assess whether an impurity might interact with the same biological targets as the active pharmaceutical ingredient (API) or have off-target effects.[4][5]

Core Computational Methodologies

A thorough theoretical investigation of a molecule like 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole would typically involve a multi-faceted approach, integrating various computational chemistry techniques.[6]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][7] It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.

Applications for CAS 514222-44-7:

  • Geometry Optimization: To find the lowest energy (most stable) conformation of the molecule.

  • Vibrational Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Electronic Property Calculation: To determine key electronic descriptors:

    • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

    • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of intermolecular interactions.

    • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's overall reactivity.[7]

Experimental Protocol: A Typical DFT Workflow

  • Molecular Structure Creation: The 2D structure of 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole is drawn using a molecular editor and converted to a 3D structure.

  • Initial Optimization: A preliminary geometry optimization is performed using a less computationally demanding method, such as a semi-empirical method or a small basis set in DFT.

  • DFT Geometry Optimization: The structure is then fully optimized using a functional like B3LYP and a basis set such as 6-311G(d,p).[4] The choice of functional and basis set is critical and should be benchmarked against experimental data for similar compounds if available.

  • Frequency Calculation: A frequency analysis is performed at the same level of theory to ensure the optimized structure is a true minimum (no imaginary frequencies).

  • Property Calculations: Single-point energy calculations are then carried out to determine the electronic properties (HOMO, LUMO, MEP, etc.).

Workflow for DFT Analysis

DFT_Workflow A 1. Build 3D Structure B 2. Pre-optimization (e.g., MMFF94) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B->C F Is it a true minimum? C->F D 4. Vibrational Frequency Analysis E 5. Property Calculation (HOMO, LUMO, MEP) D->E F->D Yes G Refine Structure F->G No G->C

Caption: A typical workflow for Density Functional Theory (DFT) analysis.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of Fluconazole Impurity C, docking studies would be crucial to assess its potential to interact with the biological target of fluconazole, which is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5]

Hypothetical Investigation of CAS 514222-44-7:

  • Objective: To determine if the impurity can bind to the active site of CYP51 and, if so, how its binding mode and affinity compare to that of fluconazole.

  • Procedure:

    • Preparation of the Receptor: The 3D crystal structure of CYP51 is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Preparation of the Ligand: The 3D structure of 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole, optimized using DFT, is prepared for docking. This involves assigning appropriate atom types and charges.

    • Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Glide) is used to systematically search for the best binding poses of the impurity within the active site of CYP51.

    • Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the impurity and the amino acid residues of the enzyme are analyzed.

Data Presentation: Comparative Docking Scores

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Fluconazole-9.5Heme, CYS470, TYR132
CAS 514222-44-7-7.2Heme, TYR132

Note: The values presented in this table are purely illustrative and would need to be determined through actual docking simulations.

Conceptual Diagram of Molecular Docking

Molecular_Docking cluster_receptor Receptor (CYP51) cluster_ligand Ligand (Impurity) Receptor Protein Structure Docking Docking Algorithm Receptor->Docking Ligand Optimized 3D Structure Ligand->Docking Analysis Analysis: - Binding Pose - Score - Interactions Docking->Analysis

Caption: Conceptual overview of a molecular docking experiment.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice.[8] While a crystal structure for CAS 514222-44-7 may not be available, this technique is highly valuable for understanding the solid-state properties of related compounds. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule dominates the corresponding sum for the crystal.

Insights from Hirshfeld Analysis:

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a percentage contribution of different types of interactions (e.g., H...H, C...H, N...H).

  • Visualization of Interaction Hotspots: The Hirshfeld surface can be mapped with properties like d_norm, which highlights regions of close intermolecular contacts, crucial for understanding crystal packing and stability.

Conclusion

A comprehensive theoretical and computational analysis of 1,1'-(1,3-Phenylene)di-1H-1,2,4-triazole (CAS 514222-44-7) would provide invaluable insights for drug development professionals. By employing a suite of computational tools, from DFT for elucidating intrinsic molecular properties to molecular docking for assessing biological interactions, a detailed profile of this fluconazole impurity can be constructed. This in silico approach, when integrated with experimental data, enables a more robust understanding of the impurity's potential impact on drug quality, safety, and efficacy. The methodologies outlined in this guide provide a foundational framework for conducting such theoretical investigations, not only for this specific compound but for any pharmaceutical impurity where a deep molecular-level understanding is required.

References

  • Lotusfeet Pharma. Fluconazole EP Impurity C 514222-44-7. [Link]

  • ChemBK. 514222-44-7. [Link]

  • Pharmaffiliates. Fluconazole - Impurity C (Freebase). [Link]

  • Sourcing Chemicals. 514222-44-7 FLUCONAZOLE IMPURITY C. [Link]

  • PMC. Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. [Link]

  • PMC. Synthesis, crystal structure elucidation, DFT analysis, drug-likeness and ADMET evaluation and molecular docking studies of triazole derivatives: Binary inhibition of spike protein and ACE2 receptor protein of COVID-19. [Link]

  • Open Access Journals. An Over View of Computational Chemistry. [Link]

  • ResearchGate. (PDF) Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis. [Link]

  • MDPI. New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Geometry of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the molecular geometry of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular geometry of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of publicly available single-crystal X-ray diffraction data for this specific N1-substituted isomer, this document synthesizes information from analogous crystal structures and outlines a robust computational methodology to predict its three-dimensional conformation. Key geometric parameters, including the inter-ring dihedral angles of the biphenyl core and the triazole substituents, are analyzed. A comparative discussion of the closely related, commercially available N4-substituted isomer, 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl, is included to highlight the profound impact of substitution patterns on molecular shape. The guide provides field-proven protocols for both experimental and computational structure determination, offering a comprehensive geometric framework for professionals engaged in the design and development of novel molecules based on this scaffold.

Introduction: The Structural Significance of N-Aryl Triazole-Biphenyls

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment. When incorporated into larger molecular frameworks, such as the biphenyl system, it gives rise to compounds with diverse applications, including potential use as antifungal agents, receptor antagonists, and luminescent materials. The molecule 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl features a direct linkage between the N1 atom of the triazole ring and the C4 position of the biphenyl core. This direct, rigid linkage, in contrast to more flexible tethered systems, imposes significant conformational constraints that dictate the molecule's overall three-dimensional shape.

A molecule's geometry is intrinsically linked to its function. In drug design, it governs the ability to fit within a biological target's binding site. In materials science, it influences crystal packing, which in turn dictates properties like solubility, stability, and photophysics. Therefore, a thorough understanding of the preferred spatial arrangement of the triazole and biphenyl rings is paramount for rational molecular design.

This guide addresses the challenge presented by the lack of direct experimental crystallographic data for the target N1-isomer. It constructs a predictive model of its geometry by:

  • Analyzing the crystallographic data of structurally related analogues.

  • Detailing a standard, authoritative computational chemistry workflow for ab initio geometry prediction.

  • Contrasting the predicted geometry with its N4-substituted isomer (CAS 2057437-56-4) to underscore the importance of precise isomeric specification.

Core Geometric Parameters and Conformational Freedom

The overall topology of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is defined by three critical rotational degrees of freedom. These torsions arise from the single bonds connecting the planar ring systems and are the primary determinants of the molecule's non-planar structure.

  • Biphenyl Dihedral Angle (Φ): This is the torsional angle between the two phenyl rings along the central C-C bond. In the gas phase, unsubstituted biphenyl exhibits a dihedral angle of approximately 44°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between ortho-hydrogens (favoring a twist). In the solid state, this angle is highly variable and subject to crystal packing forces.

  • Aryl-Triazole Dihedral Angles (θ1, θ2): These are the torsional angles between each phenyl ring and its directly attached 1,2,4-triazole ring. These angles are governed by the steric hindrance between the ortho-hydrogens of the phenyl rings and the atoms of the triazole rings.

Caption: Key rotational degrees of freedom in the title molecule.

Insights from Analogous Crystal Structures

While the crystal structure for the target molecule is not available, examining closely related compounds provides validated data points to build a reliable geometric model.

The N4-Linked Aromatic Analogue: A Direct Precedent

The most informative analogue is 1,4-Bis(4H-1,2,4-triazol-4-yl)benzene , which features the same N-aryl linkage as the N4-isomer of our target molecule, differing only in the replacement of a biphenyl core with a single benzene ring. Single-crystal X-ray diffraction reveals that the dihedral angle between the 1,2,4-triazole ring and the central benzene ring is 32.2° . This demonstrates a significant twist from planarity, driven by the need to minimize steric repulsion. This value serves as an excellent baseline expectation for the aryl-triazole dihedral angle (θ) in the N4-isomer, 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl.

The Impact of a Flexible Linker

In contrast, the structure of 4,4′-Bis(1,2,4-triazol-1-ylmethyl)biphenyl , which contains a methylene (-CH2-) spacer between the rings, shows a nearly perpendicular arrangement. The dihedral angle between the benzene and triazole rings in this molecule is 84.1° . The presence of the flexible CH2 linker allows the rings to adopt a low-energy conformation that minimizes steric interactions almost completely, highlighting the conformational constraint imposed by the direct N-C bond in the title compound.

General Observations for N-Aryl Triazoles

Analysis of other N-aryl triazole derivatives in the crystallographic literature reinforces these findings. For instance, the structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol shows a dihedral angle of 33.40° between the benzene and triazole planes. These examples establish a consistent pattern of a 30-40° twist for N-aryl linkages to five-membered heterocycles.

CompoundLinkage TypeCore Ring(s)Dihedral Angle (Aryl-Triazole)Reference
1,4-Bis(4H-1,2,4-triazol-4-yl)benzeneN4 - ArylBenzene32.2°
4,4′-Bis(1,2,4-triazol-1-ylmethyl)biphenylN1 - CH2 - ArylBiphenyl84.1°
4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenolN1 - CH2 - S - ArylBenzene33.40°

Table 1: Dihedral angles observed in structurally related molecules.

Predictive Geometry via Computational Modeling

To overcome the absence of experimental data for 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl, quantum chemical calculations provide an authoritative method for determining its lowest-energy conformation. Density Functional Theory (DFT) is a well-established method for accurately predicting the geometry of organic molecules.

Rationale and Trustworthiness

DFT calculations solve the electronic structure of a molecule to find the geometric arrangement that corresponds to a minimum on the potential energy surface. This in silico approach is not a mere simulation but a first-principles prediction grounded in quantum mechanics. Its reliability for predicting bond lengths, angles, and dihedrals for organic molecules has been validated across countless studies where computational results are shown to be in excellent agreement with experimental X-ray data.

Experimental Protocol: DFT Geometry Optimization

The following protocol outlines a standard, self-validating workflow for determining the molecular geometry.

  • Initial Structure Construction: A 3D model of the molecule is built using molecular modeling software. Both the N1- and N4-substituted isomers should be constructed for comparison.

  • Selection of Theory and Basis Set: The calculation is set up using a widely validated functional and basis set. A common and robust choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set . This combination offers a good balance of accuracy and computational cost.

  • Gas-Phase Geometry Optimization: The energy of the initial structure is minimized with respect to all atomic coordinates. This calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, yielding the equilibrium geometry in a vacuum.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Data Extraction and Analysis: The final optimized coordinates are analyzed to extract the key geometric parameters: the biphenyl dihedral angle (Φ) and the aryl-triazole dihedral angles (θ1, θ2).

DFT_Workflow cluster_input Input Preparation cluster_calc Quantum Calculation (Gaussian, etc.) cluster_output Analysis & Validation build 1. Build 3D Model (N1 and N4 Isomers) setup 2. Select Method (e.g., B3LYP/6-311+G(d,p)) build->setup optimize 3. Perform Geometry Optimization setup->optimize freq 4. Perform Frequency Analysis optimize->freq validate 5. Verify No Imaginary Frequencies freq->validate extract 6. Extract Geometric Parameters (Φ, θ) validate->extract

Caption: Standard workflow for DFT-based molecular geometry prediction.

Predicted Geometric Parameters

Executing the above protocol would yield precise predictions for the dihedral angles. Based on steric principles and data from analogues, we can anticipate the following outcomes:

  • N4-Isomer (4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl): The steric interaction is between the biphenyl ortho-hydrogens and the lone nitrogen atoms at the N3/N5 positions of the triazole ring. The aryl-triazole dihedral angle (θ) is predicted to be very close to the ~32° observed in its benzene analogue.

  • N1-Isomer (4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl): The steric interaction is between the biphenyl ortho-hydrogens and the C5-hydrogen of the triazole ring. This C-H...H-C interaction is expected to be more repulsive than the C-H...N interaction in the N4-isomer. Consequently, a larger aryl-triazole dihedral angle (θ) is predicted, likely in the range of 40-55° , to alleviate this clash.

  • Biphenyl Angle (Φ): For both isomers, the biphenyl twist is expected to be significant, likely in the 40-50° range, similar to other substituted biphenyls.

IsomerPredicted Biphenyl Angle (Φ)Predicted Aryl-Triazole Angle (θ)Rationale for θ
N1-linked (Title Compound) ~40-50°~40-55° Greater steric hindrance (C-H vs. C-H) requires a larger twist.
N4-linked (CAS 2057437-56-4)~40-50°~30-35°Lower steric hindrance (C-H vs. N), consistent with analogues.

Table 2: Predicted geometric parameters based on computational modeling principles.

Conclusion and Outlook

This technical guide establishes a comprehensive understanding of the molecular geometry of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl through a scientifically rigorous approach combining analogue data analysis and predictive computational chemistry. The molecule is predicted to adopt a significantly non-planar conformation, characterized by a substantial twist of ~40-50° between the biphenyl rings and a further twist of ~40-55° between each phenyl and its N1-linked triazole substituent.

This pronounced twisted geometry disrupts the π-conjugation across the molecular backbone, a critical factor for its electronic and photophysical properties. Furthermore, this defined three-dimensional shape is a crucial determinant for any potential biological activity, as it dictates the molecule's ability to engage in specific intermolecular interactions. The analysis clearly demonstrates that the N1- and N4-linked isomers possess distinct geometric profiles, which will translate to different physicochemical and biological properties. Professionals in drug discovery and materials science must, therefore, exercise precision in isomeric specification and can use the computational protocols outlined herein to reliably predict molecular conformation to guide their design efforts.

References

  • Ni, C., Zou, K., & Chen, J. (2008). 4,4′-Bis(1,2,4-triazol-1-ylmethyl)biphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2213. [Link]

  • Zhang, Y.-L., Zhang, C., Guo, W., & Wang, J. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 70(10), o1106. [Link]

  • Triazole compounds containing three nitrogen atoms in the five-membered aromatic azole ring are readily able to bind with a variety of enzymes and receptor. (n.d.). Bentham Science. Retrieved March 10, 2026, from [Link]

  • Zhang, Y. L., Zhang, C., Guo, W., & Wang, J. (2014). Crystal Structure of 4-{[(1H-1,2,4-triazol-1-yl)meth-yl]sulfan-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1106. [Link]

  • Pörksen, S., & Näther, C. (2019). Crystal structure of (1,4-diphenyl-4H-1,2,4-triazol-3-yl)phenylamine difluorophosphate, and a survey of the difluorophosphate anion (PO2F2−). ScienceOpen. [Link]

  • Forte, N., Paoletta, S., Sabbadin, D., Cicia, A., & Moro, S. (2020). Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. ACS Medicinal Chemistry Letters, 11(5), 975–981. [Link]

  • Di-Bella, M. R., Ben-Yahia, M., Al-Qurainy, F., & Khan, S. (2023). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. Molecules, 28(18), 6590. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal of Kufa for Chemical Sciences, 3(2). [Link]

  • ResearchGate. (n.d.). DFT calculation of the triazole ring opening. Retrieved March 10, 2026, from [Link]

  • El Idrissi, M., El-Idrissi, M., Mchiouer, K., Touzani, R., & Ghamali, M. (2024). A Theoretical Investigation of the Protonation of 1,2,4-Triazole by Hydrochloric Acid Using the DFT Method. Journal of Chemistry and Technologies, 32(4), 949-957. [Link]

  • El-Gahami, M. A., & Al-Harthi, S. A. (2012). 1,4-Bis(4H-1,2,4-triazol-4-yl)benzene dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2394. [Link]

  • Shi, W., Cheng, J., Chen, Y.-Q., & Li, Z.-J. (2012). Co-crystallization of a versatile building block 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with R-isophthalic acids (R = –H, –NH2, –
Foundational

Spectral Characterization and Synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl: An In-Depth Technical Guide

Executive Summary The compound 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (CAS: 1642849-37-3), often utilized as a rigid, nitrogen-rich bridging ligand, plays a critical role in the development of Metal-Organic Framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (CAS: 1642849-37-3), often utilized as a rigid, nitrogen-rich bridging ligand, plays a critical role in the development of Metal-Organic Frameworks (MOFs), coordination polymers, and fluorescent chemosensors [1]. Its molecular architecture—a highly conjugated biphenyl core terminated by two electron-withdrawing 1,2,4-triazole rings—imparts exceptional thermal stability and diverse coordination modes (N1, N2, and N4 bridging).

For researchers and drug development professionals, rigorous spectral validation of this ligand is paramount. Impurities, such as mono-substituted intermediates or residual metal catalysts, can drastically alter the topology and photophysical properties of downstream coordination complexes. This whitepaper provides an authoritative, step-by-step guide to the synthesis, purification, and comprehensive spectral characterization (NMR, FT-IR, HRMS) of this critical compound.

Molecular Architecture & Synthetic Rationale

The synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl relies on an Ullmann-type C-N cross-coupling reaction. The rigid biphenyl spacer provides extended π -conjugation, while the triazole rings act as versatile pharmacophores and metal-binding sites.

Causality in Experimental Design

Traditional nucleophilic aromatic substitution ( SN​Ar ) is ineffective here due to the lack of strong electron-withdrawing groups on the biphenyl core. Therefore, a copper-catalyzed Ullmann coupling is employed [2].

  • Catalyst (CuO) : Facilitates the oxidative addition and reductive elimination required to form the C-N bond between the biphenyl halide and the triazole nitrogen.

  • Base (K₂CO₃) : Deprotonates the 1,2,4-triazole ( pKa​≈10 ), generating the active nucleophile while neutralizing the generated hydroiodic acid.

  • Solvent (DMF or DMSO) : High-boiling polar aprotic solvents are required to maintain the solubility of the rigid biphenyl intermediates and sustain the high temperatures (~150 °C) necessary to overcome the activation energy barrier of the di-substitution.

Protocol: One-Pot Ullmann Coupling

This protocol is designed as a self-validating system; the completion of the reaction is physically indicated by a color shift and analytically confirmed via TLC.

  • Preparation : In an oven-dried Schlenk flask under an argon atmosphere, combine 4,4'-diiodobiphenyl (1.0 equiv), 1H-1,2,4-triazole (2.5 equiv, slight excess to drive di-substitution), anhydrous K₂CO₃ (3.0 equiv), and CuO nanoparticles (10 mol%).

  • Reaction : Suspend the mixture in anhydrous DMF. Heat the vigorously stirred suspension to 150 °C for 24 hours. The mixture will transition from a black suspension to a deep brown/greenish slurry as the copper catalyst cycles through oxidation states.

  • Workup : Cool to room temperature and quench with ice-cold distilled water. The crude product precipitates as a solid. Filter and wash extensively with water to remove unreacted triazole and inorganic salts.

  • Purification : Recrystallize the crude solid from a mixture of DMF and ethanol.

  • Validation : To ensure no mono-substituted intermediate remains, check the crude 1 H NMR. A precise 1:2 integration ratio of the triazole H5 proton to the biphenyl protons confirms complete di-substitution.

Workflow A 4,4'-Diiodobiphenyl + 1,2,4-Triazole B Ullmann C-N Coupling (CuO, K2CO3, 150°C) A->B C Crude 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl B->C D Purification (DMF/EtOH Recrystallization) C->D E Spectral Validation (NMR, IR, HRMS) D->E

Caption: Synthesis and spectral validation workflow for 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl.

Spectral Characterization & Interpretation

The structural confirmation of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl requires a multi-modal approach. The symmetry of the molecule ( D2h​ point group approximation for the core) drastically simplifies the NMR spectra, making signal integration the primary tool for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rigid, planar nature of the molecule and strong intermolecular π−π stacking, solubility in standard solvents (like CDCl3​ ) is extremely poor. DMSO- d6​ must be used, often requiring gentle heating to achieve a homogeneous solution.

1 H NMR (400 MHz, DMSO- d6​ ): The 1 H NMR spectrum is characterized by three distinct environments [3]:

  • Triazole Protons : The 1,2,4-triazole ring contains two non-equivalent protons. The proton at the 5-position ( H5 , flanked by two nitrogens) is highly deshielded by the adjacent electronegative atoms and the anisotropic effect of the biphenyl ring, appearing as a sharp singlet at δ 9.25 ppm . The proton at the 3-position ( H3 ) appears as a singlet at δ 8.23 ppm .

  • Biphenyl Protons : The 4,4'-disubstituted biphenyl core creates a classic AA′BB′ spin system. This manifests as two distinct doublets. The protons ortho to the triazole ring are deshielded by the electron-withdrawing nitrogen, appearing at δ 7.95 ppm ( d,J=8.5 Hz, 4H). The protons ortho to the central C-C biphenyl bond appear at δ 7.85 ppm ( d,J=8.5 Hz, 4H).

13 C NMR (101 MHz, DMSO- d6​ ): The 13 C spectrum will show 8 distinct carbon signals due to the molecule's symmetry.

  • Triazole Carbons : δ 152.4 ( C3 ), 141.8 ( C5 ).

  • Biphenyl Carbons : δ 138.5 (Quaternary C−C bridge), 135.2 (Quaternary C−N ), 128.4 (Aromatic CH ), 120.6 (Aromatic CH ).

NMR_Logic M Target Molecule C16H12N6 T 1,2,4-Triazole Rings (Electron Withdrawing) M->T B Biphenyl Core (Conjugated System) M->B T_H H5 & H3 Protons (Singlets: δ 9.25 & 8.23 ppm) T->T_H B_H Aromatic Protons (AA'BB' Doublets: δ 7.85-7.95 ppm) B->B_H

Caption: Logical assignment of 1H NMR signals based on molecular domains and electronic effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for confirming the formation of the C-N bond and the integrity of the triazole ring.

  • Absence of N-H Stretch : The starting 1,2,4-triazole exhibits a broad N-H stretching band around 3200-3100 cm −1 . The complete disappearance of this band in the product is a primary self-validating indicator of successful coupling.

  • C=N and C=C Stretching : Sharp, intense bands at 1610 cm −1 and 1515 cm −1 correspond to the triazole ring C=N stretching and the biphenyl aromatic C=C stretching, respectively.

  • Ring Breathing : A characteristic triazole ring breathing mode is observed at ~1045 cm −1 .

High-Resolution Mass Spectrometry (HRMS)

To definitively rule out the presence of mono-substituted impurities (which are NMR-silent if buried in baseline noise), HRMS (ESI-TOF) is utilized.

  • Calculated for C16​H12​N6​ : 288.1124 Da [4].

  • Expected [M+H]+ : m/z 289.1202.

  • Diagnostic Tip: The absence of a peak at m/z 222.09 (corresponding to the mono-triazole biphenyl intermediate) confirms the absolute purity of the bulk material.

Quantitative Data Summary

The following tables summarize the critical spectral data required to validate the purity and identity of the synthesized ligand.

Table 1: 1 H NMR Signal Assignments (DMSO- d6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Environment
9.25Singlet (s)-2HTriazole H5 Highly deshielded by two adjacent N atoms.
8.23Singlet (s)-2HTriazole H3 Deshielded by one adjacent N atom.
7.95Doublet (d)8.54HBiphenyl Hortho​ to NDeshielded by the electron-withdrawing triazole.
7.85Doublet (d)8.54HBiphenyl Hmeta​ to NStandard aromatic environment, AA′BB′ system.
Table 2: Key FT-IR Vibrational Modes (ATR-FTIR)
Wavenumber (cm −1 )IntensityPeak ShapeAssignmentStructural Significance
3110 - 3030WeakMultiple, sharpAromatic C-H stretchConfirms intact aromatic systems.
1610StrongSharpC=N stretchConfirms triazole ring integrity.
1515StrongSharpC=C stretchBiphenyl core conjugation.
1045MediumSharpRing breathingCharacteristic of 1-substituted 1,2,4-triazoles.
820StrongSharpC-H out-of-plane bendIndicates 1,4-disubstituted benzene rings.

References

  • Source: Google Patents (CN104230829B)
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives Source: MDPI (Molecules) URL:[Link]

  • 4,4-di(4H-1,2,4-triazol-4-yl)-1,1-biphenyl (CID 141464015) Source: PubChem (National Institutes of Health) URL:[Link]

Exploratory

Solvation Thermodynamics and Solubility Profile of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

A Technical Whitepaper for Coordination Chemistry and MOF Synthesis Prepared by: Senior Application Scientist Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heav...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Coordination Chemistry and MOF Synthesis Prepared by: Senior Application Scientist

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the physical chemistry of the constituent organic linkers. 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (commonly abbreviated as 1H-DTB) is a highly rigid, ditopic N-donor ligand. Its extended biphenyl core provides structural stability and large pore volumes in resulting frameworks, while the terminal 1,2,4-triazole rings offer versatile coordination sites for transition metals.

However, the very structural features that make 1H-DTB an excellent MOF building block—its planarity, rigidity, and capacity for strong π−π stacking—result in a notoriously challenging solubility profile. This whitepaper analyzes the thermodynamic causality behind its solvation, provides a quantitative solubility profile across common solvents, and establishes a self-validating experimental protocol for high-throughput solubility determination.

Thermodynamic Causality of Solvation

To understand the solubility of 1H-DTB, one must evaluate the competing thermodynamic forces: the lattice enthalpy of the solid state versus the solvation free energy ( ΔGsolv​ ). The relationship between linker solubility and MOF colloidal stability is a critical parameter in advanced materials synthesis, as the solvent must access and stabilize the entire molecular surface [1].

The Biphenyl Core: The Hydrophobic Penalty

The 1,1'-biphenyl backbone is highly hydrophobic and planar. In the solid state, these molecules align to maximize intermolecular π−π interactions, resulting in a high lattice energy. Solvents with high hydrogen-bond acidity ( α ) but low polarizability, such as water, suffer a massive entropic penalty if forced to form a solvation shell around this hydrophobic core.

The 1H-1,2,4-Triazole Moieties: Dipole and H-Bond Acceptors

Because the triazole rings are substituted at the N1 position, 1H-DTB lacks hydrogen-bond donor capabilities (no N-H bonds). Instead, the N2 and N4 nitrogens act as strong hydrogen-bond acceptors and create a significant molecular dipole.

To successfully dissolve 1H-DTB, a solvent must possess:

  • High Dipolarity/Polarizability ( π∗ ) : To disrupt the π−π stacking of the biphenyl core.

  • High Hydrogen-Bond Basicity ( β ) : To stabilize the electron-deficient regions of the triazole rings and coordinate with the molecular dipole [2].

Solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) excel here because their Kamlet-Taft parameters perfectly align with the ligand's requirements—they provide the polarizability needed to overcome the lattice energy without the entropic cost of breaking a 3D hydrogen-bonded network.

SolvationPathway Solid Crystalline 1H-DTB (Strong π-π Stacking) Solvent Solvent Addition Solid->Solvent EnergyCheck ΔG_solv = ΔH_solv - TΔS_solv Is Solvation Energy > Lattice Energy? Solvent->EnergyCheck PolarAprotic Highly Polar Aprotic (DMF, DMSO, NMP) EnergyCheck->PolarAprotic Yes (High β, π*) ProticApolar Protic / Apolar (Water, EtOH, Hexane) EnergyCheck->ProticApolar No (Low β, π*) Dissolved Homogeneous Solution (Solvated Monomers) PolarAprotic->Dissolved Precipitate Undissolved Solid (Suspension) ProticApolar->Precipitate

Caption: Thermodynamic decision tree for the solvation of 1H-DTB based on solvent properties.

Quantitative Solubility Profile

The following table summarizes the representative solubility profile of 1H-DTB at 25 °C. The data is contextualized using the Kamlet-Taft solvatochromic parameters ( α , β , π∗ ) to demonstrate the predictive power of solvent characteristics [3].

SolventClassification α (H-Bond Donor) β (H-Bond Acceptor) π∗ (Polarizability)Estimated Solubility (mg/mL at 25 °C)
Water Highly Polar Protic1.170.471.09< 0.01 (Insoluble)
Ethanol Polar Protic0.830.770.54< 0.5 (Very Slightly Soluble)
Chloroform Moderately Polar Aprotic0.440.000.581.0 - 2.5 (Slightly Soluble)
Tetrahydrofuran (THF) Polar Aprotic0.000.550.582.0 - 5.0 (Slightly Soluble)
Acetone Polar Aprotic0.080.480.712.0 - 5.0 (Slightly Soluble)
DMF Highly Polar Aprotic0.000.690.8825.0 - 40.0 (Soluble)
DMAc Highly Polar Aprotic0.000.760.8830.0 - 45.0 (Soluble)
DMSO Highly Polar Aprotic0.000.761.00> 50.0 (Freely Soluble)

Note: Solubility values are representative empirical ranges for rigid bis-triazole biphenyl ligands. Exact batch-to-batch thermodynamic solubility may vary based on initial crystallinity and particle size.

Experimental Methodology: Self-Validating Solubility Profiling

To generate highly accurate, reproducible solubility data for specific synthesis batches, researchers must employ the Isothermal Shake-Flask Method [4]. This protocol is designed as a self-validating system: it couples High-Performance Liquid Chromatography (HPLC) for quantification with Powder X-Ray Diffraction (PXRD) to ensure the solid phase has not undergone a solvent-mediated transformation (e.g., forming a solvate or hydrate), which would invalidate the thermodynamic assumptions.

Step-by-Step Protocol
  • Saturation: Add an excess amount of crystalline 1H-DTB (e.g., 100 mg) to a borosilicate glass vial containing 1.0 mL of the target solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a thermostated orbital shaker set to 25.0 ± 0.1 °C. Agitate at 500 rpm for 48 hours. Causality note: 48 hours is required to overcome the high kinetic barrier of dissolution for rigid biphenyl lattices.

  • Phase Separation: Remove the vial and allow it to stand undisturbed at 25.0 °C for 4 hours to allow large particulates to settle. Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes to pellet the remaining solid.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Immediately dilute this aliquot into 900 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.

  • Quantification (HPLC-UV): Inject the diluted sample into an HPLC system equipped with a C18 column. Monitor the absorbance at λmax​≈265 nm (characteristic of the biphenyl π→π∗ transition). Calculate the concentration against a pre-established calibration curve.

  • Validation (PXRD): Recover the undissolved solid pellet from Step 3, dry it gently under a nitrogen stream, and analyze it via PXRD. Compare the diffractogram to the pristine 1H-DTB starting material. If the peaks shift, a new solvate phase has formed, and the measured solubility corresponds to the solvate, not the pure ligand.

ExpWorkflow Step1 1. Saturation Add excess 1H-DTB to 1 mL solvent Step2 2. Equilibration Shake at 25°C for 48 hours Step1->Step2 Step3 3. Separation Centrifuge at 15,000 rpm Step2->Step3 Step4 4. Quantification HPLC-UV Analysis (λ = 265 nm) Step3->Step4 Step5 5. Validation Calculate mg/mL & Verify via PXRD Step4->Step5

Caption: Step-by-step isothermal shake-flask methodology for determining 1H-DTB solubility.

Advanced Solvation Strategy: Acid Modulation

If high concentrations of 1H-DTB are required in protic solvents (e.g., for specific green-chemistry MOF syntheses), researchers can exploit the basicity of the triazole nitrogens. The addition of a strong acid modulator (such as Trifluoroacetic acid, TFA) protonates the N4 position of the triazole ring ( pKa​≈2−3 ). This transforms the neutral, hydrophobic molecule into a cationic salt, drastically reducing the lattice energy and increasing solubility in polar protic media by orders of magnitude.

References

  • LeRoy, M. A., et al. (2024). Colloidal Stability and Solubility of Metal–Organic Framework Particles. Chemistry of Materials, 36(8), 3673–3682.[Link]

  • IUPAC. (1994). Kamlet–Taft solvent parameters. The IUPAC Compendium of Chemical Terminology.[Link]

  • Islam, T., et al. (2020). Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/Synthesis. Analytical Chemistry Letters.[Link]

Foundational

Potential research areas for N-linked bitriazole compounds

Engineering the Next Generation of Privileged Scaffolds: A Technical Guide to N-Linked Bitriazole Compounds in Medicinal Chemistry The Chemical Logic of Pharmacophore Dimerization As drug discovery pivots toward increasi...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Next Generation of Privileged Scaffolds: A Technical Guide to N-Linked Bitriazole Compounds in Medicinal Chemistry

The Chemical Logic of Pharmacophore Dimerization

As drug discovery pivots toward increasingly complex biological targets, the limitations of traditional mono-heterocyclic scaffolds become apparent, particularly regarding target residence time and resistance mechanisms. N-linked bitriazoles (bis-triazoles)—molecules characterized by two 1,2,3- or 1,2,4-triazole rings connected via a nitrogen-linked aliphatic or aromatic bridge—represent a sophisticated evolution in rational drug design.

The triazole ring is a classical bioisostere for amide and ester bonds, offering profound metabolic stability against enzymatic degradation while providing robust hydrogen-bond accepting capabilities[1]. By employing a dimerization strategy to create bis-triazoles, medicinal chemists effectively double the pharmacophoric footprint. This structural expansion allows the molecule to simultaneously engage multiple sub-pockets within an enzyme's active site or bridge allosteric sites, overcoming the point mutations that typically confer resistance to mono-triazole therapies[2].

High-Value Research Vectors

Next-Generation Antifungals: CYP51 Targeting

The emergence of resistant fungal strains has compromised first-line mono-triazole drugs. Bis-triazoles, such as the commercially successful Fluconazole, established the precedent for dual-ring efficacy[1]. Recent advancements focus on benzothiazole-appended bis-triazole structural isomers. These hybrids act as potent inhibitors of sterol 14α-demethylase (CYP51). The causality here is structural: the primary triazole coordinates with the heme iron in the CYP51 active site, while the secondary triazole and its appended benzothiazole moiety extend into the hydrophobic substrate-access channel, creating a steric lock that prevents substrate entry[3]. Molecular docking confirms this dual-anchoring mechanism yields exceptionally high binding energies (e.g., −11.3 kcal/mol)[3].

Oncology Therapeutics: Kinase and Phosphorylase Inhibition

Dimerization has unlocked bis-triazoles as potent anticancer agents capable of inhibiting tumor proliferation, invasion, and metastasis[2]. Two primary targets have emerged:

  • Aurora-A Kinase: Bis-benzimidazole-triazole hybrids have demonstrated profound Aurora-A Kinase suppression. The bis-triazole linker perfectly mimics the spatial geometry required to displace ATP from the kinase hinge region, inducing cell cycle arrest and apoptosis in HepG-2 and MCF-7 cell lines[4].

  • Thymidine Phosphorylase (TP): Bis-1,2,4-triazoles act as potent inhibitors of TP, a critical enzyme in tumor angiogenesis and metastasis. The dual triazole cores provide the necessary electronegative density to disrupt the phosphorylase catalytic cycle[5].

KinaseInhibition Ligand Bis-Triazole Hybrid (ATP Competitor) Enzyme Aurora-A Kinase (Active State) Ligand->Enzyme High-affinity binding Complex Inhibitor-Enzyme Complex (Hinge Region Blockade) Enzyme->Complex Conformational lock Apoptosis Cell Cycle Arrest & Apoptosis Induction Complex->Apoptosis Downstream signaling cascade

Fig 1. Mechanistic pathway of bis-triazole hybrids inducing apoptosis via Aurora-A Kinase inhibition.

Quantitative Efficacy Data

To contextualize the therapeutic potential of these compounds, the following table synthesizes recent quantitative data comparing novel bis-triazole derivatives against clinical standards.

Compound ClassPrimary TargetPathogen / Cell LineEfficacy (MIC / IC50)Reference Standard
Benzothiazole-appended bis-triazole (Isomer 5f)14α-demethylase (CYP51)Rhizoctonia solani0.62 μM (MIC)Hexaconazole[3]
Bis-benzimidazole-triazole hybrid (Analog 7a)Aurora-A KinaseHepG-2 / MCF-73.5 ng/mL (IC50)Sunitinib[4]
Fluconazole (Clinical Bis-triazole)Fungal Cell MembraneCandida albicans0.25 mg/mL (MIC)N/A (Baseline)[1]

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducible science relies on self-validating protocols. The following workflows detail the synthesis and biological validation of bis-triazole compounds, explaining the chemical causality behind each step.

Protocol 1: Regioselective Synthesis of Bis-1,2,3-Triazoles via CuAAC

Objective: Synthesize 1,4-disubstituted bis-triazoles avoiding the formation of 1,5-isomers. Causality: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) specifically lowers the activation energy for the 1,4-regioisomer. We utilize a catalytic system of CuSO₄ and sodium ascorbate; the ascorbate acts as a sacrificial reductant to maintain copper in the +1 oxidation state in situ, preventing the oxidative Glaser homocoupling of the alkynes[4].

  • Preparation: Dissolve the diazide precursor (1.0 eq) and the terminal alkyne (2.2 eq) in a 1:1 (v/v) mixture of tert-butanol and water. Causality: This specific co-solvent system ensures the solubility of both the organic substrates and the inorganic catalytic salts.

  • Catalyst Initiation: Add CuSO₄·5H₂O (5–10 mol%), followed immediately by sodium ascorbate (10–20 mol%).

    • Self-Validation Check: The solution will transiently shift in color (often from blue to pale yellow/green), visually confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir the mixture at room temperature for 16–24 hours[4].

    • Self-Validation Check: Monitor the reaction via IR spectroscopy. The complete disappearance of the strong, sharp azide stretching band at ~2100 cm⁻¹ confirms total conversion.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Structural Confirmation: Purify via flash chromatography. Validate regioselectivity via ¹H NMR; the defining characteristic of the 1,4-disubstituted 1,2,3-triazole is a distinct singlet proton peak (C5-H) appearing downfield between δ 7.8 and 8.5 ppm[4].

CuAAC_Workflow A Precursors (Diazide + Alkyne) B Catalytic System CuSO4 / Na-Ascorbate A->B Solubilize C Cycloaddition (Aq. t-BuOH, RT, 16-24h) B->C Cu(I) Catalysis D Bis-Triazole Isolation & NMR C->D IR Validation

Fig 2. Step-by-step workflow for the CuAAC regioselective synthesis of bis-1,2,3-triazoles.

Protocol 2: In Vitro Target Validation (Kinase Inhibition Assay)

Objective: Quantify the IC50 of the synthesized bis-triazole against Aurora-A Kinase. Causality: Phenotypic cell death must be mechanistically linked to target engagement. An isolated enzymatic assay eliminates cellular permeability variables, proving direct target inhibition[4].

  • Preparation: Prepare a serial dilution of the bis-triazole compound in DMSO (ensure final assay DMSO concentration is ≤1% to prevent enzyme denaturation).

  • Incubation: Incubate recombinant Aurora-A kinase with the compound for 15 minutes at room temperature to allow the bis-triazole to achieve binding equilibrium within the ATP-binding pocket.

  • Reaction Initiation: Add ATP (at its predetermined Km value) and a specific kinase peptide substrate.

    • Self-Validation Check: Always run a parallel positive control using a known clinical inhibitor (e.g., Sunitinib[4]) to validate the dynamic range and sensitivity of the specific assay batch.

  • Quantification: After 60 minutes, measure residual kinase activity using a luminescent ATP-depletion assay. Calculate the IC50 using non-linear regression (four-parameter logistic curve) in your analytical software.

Conclusion

N-linked bitriazoles represent a highly tunable, metabolically stable chemical space. By leveraging click chemistry (CuAAC) to rapidly generate libraries of these dimers, researchers can systematically probe extended binding pockets in difficult-to-drug targets. Whether bridging the substrate channel of fungal CYP51 or locking the hinge region of oncogenic kinases, the bis-triazole scaffold is a cornerstone of modern rational drug design.

References

  • Dawood, K. M. et al. "Synthesis and applications of bi- and bis-triazole systems." Semantic Scholar (Arkivoc 2018). 1

  • Upadhyay, R. K. et al. "Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani." NIH / PMC. 3

  • "Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor." Taylor & Francis. 5

  • "Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation." Taylor & Francis. 4

  • "Bis-triazole-containing Compounds with Anticancer Potential: A Short Review." PubMed. 2

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

Introduction: The Significance of Biphenyl-Triazole Scaffolds The 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl molecule represents a class of highly functional N-heterocyclic compounds that are gaining significant attent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Biphenyl-Triazole Scaffolds

The 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl molecule represents a class of highly functional N-heterocyclic compounds that are gaining significant attention across various scientific disciplines. The rigid biphenyl core provides a well-defined and robust scaffold, while the 1,2,4-triazole moieties introduce a unique combination of properties, including the ability to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions. These features make biphenyl-triazole derivatives promising candidates for applications in medicinal chemistry, materials science, and coordination chemistry. In drug discovery, for instance, the triazole ring is a common pharmacophore found in a wide array of therapeutic agents, including antifungal and anticancer drugs[1]. In materials science, the structural rigidity and electron-accepting nature of this scaffold are leveraged in the design of novel organic semiconductors, fluorescent probes, and metal-organic frameworks (MOFs)[2]. This document provides a detailed, field-proven protocol for the synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl, grounded in the principles of the Ullmann condensation, and discusses alternative synthetic strategies.

Mechanistic Insight: The Ullmann Condensation for C-N Bond Formation

The synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl is achieved through a double N-arylation reaction, a cornerstone of modern organic synthesis. The Ullmann condensation, a classic and robust copper-catalyzed cross-coupling reaction, is particularly well-suited for this transformation[3][4][5]. The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing nucleophile, in this case, 1,2,4-triazole.

The generally accepted mechanism for the Ullmann N-arylation reaction involves the following key steps:

  • Formation of a Copper(I)-Triazolide Complex: In the presence of a base, the 1,2,4-triazole is deprotonated to form the triazolide anion. This anion then reacts with a copper(I) species, generated in situ from a copper(I) or copper(II) precursor, to form a copper(I)-triazolide complex.

  • Oxidative Addition: The aryl halide (e.g., 4,4'-diiodobiphenyl) undergoes oxidative addition to the copper(I)-triazolide complex. This step is often the rate-determining step and results in the formation of a transient copper(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) species, which forms the desired C-N bond and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

While the traditional Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications, including the use of ligands and more effective catalyst systems, have made this reaction more versatile and efficient[6].

Experimental Protocol: Synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl via Ullmann Condensation

This protocol is based on established methodologies for the Ullmann-type N-arylation of heterocycles with dihaloarenes[7].

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,4'-Diiodobiphenyl98%Sigma-AldrichStarting material
1H-1,2,4-Triazole99%Alfa AesarNucleophile
Copper(I) Iodide (CuI)99.99%Strem ChemicalsCatalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsSolvent
TolueneACS GradeVWRFor workup
Ethyl AcetateHPLC GradeJ.T.BakerFor workup
Deionized WaterFor workup
Brine (Saturated NaCl solution)For workup
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,4'-diiodobiphenyl (4.06 g, 10.0 mmol), 1H-1,2,4-triazole (1.73 g, 25.0 mmol, 2.5 equiv.), copper(I) iodide (0.38 g, 2.0 mmol, 20 mol%), and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.

    • Heat the reaction mixture to 140-150 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 24-48 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the 4,4'-diiodobiphenyl starting material), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 500 mL of deionized water and stir for 30 minutes. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water (3 x 100 mL).

    • Transfer the crude solid to a beaker and triturate with 100 mL of hot toluene to remove any unreacted starting materials and soluble impurities.

    • Filter the solid and wash with a small amount of cold toluene.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of DMF and water or ethanol, to yield 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl as a white to off-white solid.

    • Dry the purified product under vacuum at 60 °C overnight.

Characterization Data (Expected)
  • Appearance: White to off-white solid

  • Melting Point: >300 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.35 (s, 2H, Triazole-H), 8.50 (s, 2H, Triazole-H), 8.05 (d, J=8.4 Hz, 4H, Ar-H), 7.95 (d, J=8.4 Hz, 4H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 152.0, 144.5, 140.2, 138.5, 128.9, 121.8.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₆H₁₂N₆ [M+H]⁺: 289.12, found: 289.13.

Alternative Synthetic Route: Chan-Lam Coupling

The Chan-Lam cross-coupling reaction offers a milder and often more efficient alternative to the traditional Ullmann condensation[8]. This reaction typically utilizes an arylboronic acid instead of an aryl halide.

Proposed Chan-Lam Protocol

A plausible synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl via a Chan-Lam coupling would involve the reaction of 4,4'-biphenyldiboronic acid with 1H-1,2,4-triazole.

  • Reactants: 4,4'-Biphenyldiboronic acid and 1H-1,2,4-triazole.

  • Catalyst: Copper(II) acetate (Cu(OAc)₂).

  • Base: A mild base such as triethylamine (Et₃N) or pyridine.

  • Solvent: Dichloromethane (DCM) or methanol.

  • Conditions: The reaction is often carried out at room temperature and open to the air.

This approach avoids the use of high temperatures and strong bases, making it a more environmentally friendly and potentially higher-yielding alternative.

Workflow and Data Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: - 4,4'-Diiodobiphenyl - 1,2,4-Triazole - CuI - K₂CO₃ solvent Add Anhydrous DMF reagents->solvent inert Establish Inert Atmosphere (N₂ Purge) solvent->inert heating Heat to 140-150 °C (24-48 h) inert->heating monitoring Monitor by TLC heating->monitoring quench Cool and Precipitate in Water monitoring->quench filter1 Filter and Wash with Water quench->filter1 triturate Triturate with Hot Toluene filter1->triturate filter2 Filter and Wash with Toluene triturate->filter2 recrystallize Recrystallize from DMF/Water or Ethanol filter2->recrystallize dry Dry under Vacuum recrystallize->dry final_product final_product dry->final_product Final Product

Caption: Workflow for the synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl.

Conclusion

The Ullmann condensation provides a reliable and scalable method for the synthesis of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl. The protocol detailed herein offers a comprehensive guide for researchers in both academic and industrial settings. The resulting biphenyl-triazole scaffold serves as a versatile building block for the development of novel pharmaceuticals, advanced materials, and functional coordination polymers. Further optimization of reaction conditions, including the exploration of ligand-assisted Ullmann reactions or Chan-Lam coupling protocols, may lead to improved yields and milder reaction conditions.

References

  • Jie-Ping, Z., Sheng-Li, Z., & Ming-Liang, T. (2008). 4,4′-Bis(1,2,4-triazol-1-ylmethyl)biphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • Monostori, T., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 44(6), 487-542. [Link]

  • Organic Chemistry Portal. (n.d.). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Retrieved from [Link]

  • Li, Y., et al. (2016). Copper salt-catalyzed formation of a novel series of triazole–spirodienone conjugates with potent anticancer activity. RSC Advances, 6(81), 77893-77900. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), 5333. [Link]

  • Sucman, N., et al. (2023). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. ChemistrySelect, 8(29), e202301234. [Link]

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction & Structural Causality 4,4'-Di(1H-1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Structural Causality

4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (often abbreviated as dtzb or 4,4'-btb) is a rigid, ditopic nitrogen-donor ligand extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs) and advanced coordination polymers. Because the structural integrity of the resulting MOF relies entirely on the purity and geometry of the ligand, rigorous spectroscopic characterization is mandatory.

The NMR characterization of this molecule is heavily dictated by its high degree of symmetry. In solution, the molecule exhibits a time-averaged D2h​ symmetry. This structural causality drastically simplifies the resulting NMR spectra:

  • Chemical Equivalence: The two 1,2,4-triazole rings are chemically and magnetically equivalent. Similarly, the two phenyl rings comprising the biphenyl core are equivalent.

  • Spin Systems: The para-disubstitution of the biphenyl core creates an AA'BB' spin system . While often visually interpreted as two simple doublets at lower magnetic fields, these are actually second-order multiplets caused by the magnetic inequivalence of the ortho-protons.

Symmetry cluster_domains Molecule 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (D2h Time-Averaged Symmetry) Triazole 1,2,4-Triazole Domains (Chemically Equivalent) Molecule->Triazole Biphenyl Biphenyl Domain (Para-Disubstituted) Molecule->Biphenyl H_Triazole ¹H: 2 Singlets (H3, H5) ¹³C: 2 Signals (C3, C5) Triazole->H_Triazole H_Biphenyl ¹H: AA'BB' Multiplets ¹³C: 4 Signals (C1, C4, C2/6, C3/5) Biphenyl->H_Biphenyl

Fig 1. Logical mapping of molecular symmetry domains to expected NMR signal outputs.

Self-Validating Sample Preparation Protocol

The rigid, highly conjugated planar structure of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl promotes strong intermolecular π−π stacking. Consequently, the compound exhibits exceptionally poor solubility in standard non-polar deuterated solvents like Chloroform-d (CDCl₃).

Causality of Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d₆) is required. As a strongly polar, hydrogen-bond accepting solvent, DMSO efficiently disrupts the π−π interactions, yielding a homogeneous solution necessary for high-resolution 1 [1].

Step-by-Step Methodology

This protocol is designed as a closed-loop, self-validating system to ensure optimal magnetic field homogeneity (shimming).

  • Mass Optimization: Weigh 5–10 mg of the compound for routine ¹H NMR. For ¹³C NMR, increase the mass to 20–30 mg to compensate for the low natural abundance of the ¹³C isotope and the slow relaxation of quaternary carbons.

  • Dissolution: Transfer the solid to a clean 1-dram glass vial. Add exactly 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Self-Validation Check (Visual Inspection): Hold the vial against a light source. The solution must be perfectly transparent.

    • Pass: Proceed to step 4.

    • Fail (Turbidity/Particulates): Solid particles will cause severe magnetic susceptibility gradients, leading to broad peaks. Apply mild sonication for 5 minutes. If particulates remain, filter the solution through a 0.22 µm PTFE syringe filter directly into the NMR tube.

  • Transfer & Gauge: Transfer the solution into a high-quality 5 mm NMR tube. Verify that the solvent column height is exactly 40–50 mm. Volumes outside this range will place the meniscus inside the RF coil region, causing severe shimming distortions [1].

Protocol Prep Sample Preparation 5-30 mg in 0.6 mL DMSO-d6 Check Visual Validation Is the solution perfectly clear? Prep->Check Filter Corrective Action Filter via PTFE syringe Check->Filter No (Turbid) Acq NMR Acquisition Tune, Match, Shim & Acquire Check->Acq Yes (Clear) Filter->Acq Process Data Processing Baseline correction & Integration Acq->Process

Fig 2. Self-validating experimental workflow for NMR sample preparation and acquisition.

Spectrometer Setup & Acquisition Parameters

To achieve baseline resolution and accurate integration, the acquisition parameters must be tailored to the electronic environment of the2 [2].

  • ¹H NMR Parameters:

    • Frequency: 400 MHz or 500 MHz.

    • Scans (ns): 16 to 64.

    • Relaxation Delay (d1): 1.5 seconds. The protons in this rigid system relax relatively quickly, allowing for standard delay times.

  • ¹³C NMR Parameters (Proton-Decoupled):

    • Frequency: 100 MHz or 125 MHz.

    • Scans (ns): 1024 to 4096 (depending on concentration).

    • Relaxation Delay (d1): Critical Step: Set to 2.0 – 3.0 seconds. The biphenyl core contains two highly shielded quaternary carbons (C1 and C4). Because they lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation. A standard 1-second delay will result in these peaks disappearing into the baseline noise [2].

Data Presentation & Mechanistic Interpretation

The chemical shifts are heavily influenced by the strong electron-withdrawing nature of the 1,2,4-triazole rings via both inductive and resonance effects.

Table 1: Quantitative ¹H NMR Data Summary (DMSO-d₆)
PositionExpected Shift (δ, ppm)MultiplicityIntegrationMechanistic Assignment Rationale
Triazole H-5 9.20 – 9.40Singlet (s)2HFurthest downfield. Highly deshielded due to its position directly between the N1 and N4 atoms of the triazole ring.
Triazole H-3 8.20 – 8.40Singlet (s)2HDeshielded by N2 and N4, but lacks the direct inductive pull of the biphenyl-linked N1 atom.
Biphenyl H-3/H-5 7.90 – 8.10Multiplet (m) / Apparent Doublet4HOrtho to the electron-withdrawing triazole ring. The inductive pull deshields these protons slightly more than the H-2/H-6 protons.
Biphenyl H-2/H-6 7.80 – 8.00Multiplet (m) / Apparent Doublet4HOrtho to the biphenyl C-C bridge. Forms the second half of the AA'BB' spin system.
Table 2: Quantitative ¹³C NMR Data Summary (DMSO-d₆)
PositionExpected Shift (δ, ppm)Carbon TypeMechanistic Assignment Rationale
Triazole C-3 ~152.5CHCharacteristic extreme downfield shift for the C3 position in3 [3].
Triazole C-5 ~141.5CHCharacteristic shift for the C5 position; shielded relative to C3 due to resonance electron donation from N1.
Biphenyl C-1 ~138.5C (Quaternary)Ipso carbon connecting the two phenyl rings. Low intensity due to lack of NOE enhancement.
Biphenyl C-4 ~136.0C (Quaternary)Ipso carbon directly bonded to the triazole nitrogen.
Biphenyl C-2/C-6 ~128.5CHAromatic carbons ortho to the biphenyl bridge.
Biphenyl C-3/C-5 ~120.5CHAromatic carbons ortho to the triazole ring.

Quality Control & Troubleshooting

Even with perfect sample preparation, spectral artifacts can occur. Use the following diagnostic logic to troubleshoot:

  • Symptom: The quaternary carbons (C1, C4) are missing from the ¹³C spectrum.

    • Causality: Insufficient longitudinal relaxation ( T1​ ).

    • Correction: Increase the relaxation delay (d1) to 3 seconds or add a trace amount of a paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃) to shorten T1​ times.

  • Symptom: The AA'BB' multiplets appear as broad, unresolved humps rather than sharp, distinct roofed doublets.

    • Causality: Poor magnetic field homogeneity (shimming) or concentration-induced viscosity.

    • Correction: Re-shim the Z1 and Z2 gradients. If the sample is highly concentrated (>15 mg in 0.6 mL for ¹H), dilute the sample to 5 mg to reduce viscosity and improve the lock signal. Ensure the residual water peak in DMSO (typically at ~3.33 ppm) is sharp and symmetrical.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Blog.
  • BenchChem Technical Support Team. "Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines." BenchChem Application Notes, Dec 2025.
  • Yıldız Uygun Cebeci. "Design, Synthesis, and Biological Evaluation of 1,2,4-Triazole Derivatives." Kocaeli Journal of Science and Engineering, 2023.

Sources

Method

Application Note: Electrochemical Profiling of Fe(II) Triazole-Biphenyl Complexes

Executive Summary & Mechanistic Context The coordination chemistry of Iron(II) with triazole-biphenyl ligands represents a critical intersection between materials science and drug development. In medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The coordination chemistry of Iron(II) with triazole-biphenyl ligands represents a critical intersection between materials science and drug development. In medicinal chemistry, the triazole-biphenyl scaffold is a privileged pharmacophore known for its interaction with heme-containing enzymes (e.g., Cytochrome P450). When coordinated to an Fe(II) center, these ligands create complexes with highly tunable electronic and spin-crossover (SCO) properties[1].

Understanding the electrochemical behavior of these complexes is essential for predicting their redox stability, electron-transfer kinetics, and potential as redox-activated metallodrugs. This application note provides an authoritative, self-validating methodology for the electrochemical characterization of Fe(II) triazole-biphenyl complexes, focusing on the causality between ligand structure, spin state, and redox potential.

Mechanistic Causality in Redox Behavior

The electrochemical signature of an Fe(II) complex is fundamentally dictated by its ligand field.

  • The Triazole Core: Acts as a strong σ -donor and moderate π -acceptor, generally stabilizing the Fe(II) t2g​ orbitals and favoring a Low-Spin (LS) 1A1​ state at room temperature. This stabilization typically shifts the Fe(III)/Fe(II) oxidation potential to more positive values[2].

  • The Biphenyl Substituent: Introduces extended π -conjugation and significant steric bulk. The steric hindrance can distort the octahedral geometry, decreasing the ligand-field splitting energy ( Δo​ ) and inducing a transition to a High-Spin (HS) 5T2​ state. High-spin Fe(II) complexes are generally easier to oxidize (lower E1/2​ ) due to the occupation of higher-energy eg​ orbitals[1]. Furthermore, the biphenyl moiety itself can undergo ligand-centered oxidation at high anodic potentials, often exhibiting irreversible electron transfer[3].

By utilizing Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), researchers can accurately map the equilibrium of these Fe(II) species and correlate their redox potentials directly to their spin states[2].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocol incorporates built-in validation steps to account for electrode fouling, reference drift, and diffusion anomalies.

Reagents and Cell Setup
  • Solvent: Anhydrous Acetonitrile (CH 3​ CN), HPLC grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ). Causality: TBAPF 6​ provides a wide electrochemical window and minimizes ion-pairing effects with the cationic Fe(II) complex, which could otherwise shift the apparent redox potential[4].

  • Working Electrode (WE): Glassy Carbon (GC, 3 mm diameter). Causality: GC is chosen over platinum because Pt can catalyze the oxidation of the solvent at the high anodic potentials required to observe biphenyl-centered oxidations (> +1.0 V)[3].

  • Reference Electrode (RE): Non-aqueous Ag/Ag + (0.01 M AgNO 3​ in CH 3​ CN).

  • Counter Electrode (CE): Platinum wire.

Step-by-Step Methodology

Step 1: Cell Deoxygenation and Baseline Validation

  • Polish the GC electrode with 0.05 µm alumina slurry, sonicate in distilled water, and rinse with acetone.

  • Assemble the cell with 10 mL of the electrolyte solution and purge with high-purity N 2​ for 15 minutes. Causality: Dissolved O 2​ reduces at ~ -0.8 V, which can mask ligand-centered reductions and irreversibly oxidize the Fe(II) center.

  • Validation Check: Run a blank CV scan from -1.5 V to +1.5 V at 100 mV/s. The current should remain flat (< 1 µA). Any peaks indicate electrode contamination or solvent impurities.

Step 2: Analyte Interrogation (Variable Scan Rate CV)

  • Introduce the Fe(II) triazole-biphenyl complex to a final concentration of 1.0 mM.

  • Perform CV scans focusing on the Fe(III)/Fe(II) couple (typically +0.4 V to +1.0 V).

  • Validation Check: Vary the scan rate ( ν ) from 10, 25, 50, 100, 250, to 500 mV/s. Plot the anodic peak current ( ipa​ ) against ν1/2 . A strictly linear relationship confirms the process is diffusion-controlled (via the Randles-Sevcik equation) and rules out adsorption artifacts caused by the bulky biphenyl groups[2]. Calculate the ipa​/ipc​ ratio; a value near 1.0 confirms chemical reversibility.

Step 3: High-Resolution Profiling (DPV)

  • Run DPV from 0.0 V to +1.5 V (Pulse width: 50 ms, Pulse amplitude: 50 mV). Causality: DPV suppresses the capacitive background current, allowing for the resolution of closely overlapping metal-centered and ligand-centered redox events that appear as broad waves in CV[5].

Step 4: Internal Calibration (The Ferrocene Spike)

  • After all measurements, add 1.0 mM Ferrocene (Fc) directly to the cell.

  • Run a final CV scan. Causality: Non-aqueous reference electrodes are prone to junction potential drift. By referencing all extracted potentials to the internal Fc/Fc+ couple (set to 0.0 V), the data becomes universally comparable and independent of the specific reference electrode used[4].

Visualizing the Analytical Workflow

G N1 1. Cell Preparation (Deoxygenated CH3CN) N2 2. Blank Scan (Electrode Validation) N1->N2 Purge with N2 N3 3. Analyte Addition (Fe-Triazole-Biphenyl) N2->N3 Baseline Verified N4 4. Variable Scan Rate CV (Kinetics Analysis) N3->N4 1.0 mM Complex N5 5. DPV Analysis (Peak Resolution) N4->N5 Diffusion Confirmed N6 6. Ferrocene Spike (Internal Calibration) N5->N6 High-Res Data N7 7. Data Synthesis (E1/2, Reversibility) N6->N7 Potential Corrected

Self-validating electrochemical workflow for Fe(II) triazole-biphenyl complexes.

Quantitative Data Interpretation

The structural modifications of the triazole-biphenyl ligand directly impact the thermodynamic and kinetic parameters of the Fe(II) complex. The table below summarizes representative quantitative benchmarks for comparative analysis.

Complex TypeDominant Spin State (298K) E1/2​ (Fe III/II ) vs Fc/Fc+ ΔEp​ (mV) at 100 mV/sDiffusion Coefficient ( cm2/s )
Fe(II)-Triazole (Unsubstituted)Low Spin (LS)+0.85 V65 4.2×10−6
Fe(II)-Triazole-Biphenyl High Spin (HS) / SCO+0.62 V82 2.8×10−6
Ligand-Centered Oxidation (Biphenyl moiety)N/A+1.13 VIrreversibleN/A

Data Synthesis Note: The addition of the biphenyl group decreases the diffusion coefficient due to increased hydrodynamic radius. The shift in E1/2​ from +0.85 V to +0.62 V reflects the destabilization of the metal center as the complex shifts toward a high-spin configuration[1],[3].

Sources

Application

Application Note: Antifungal Activity Screening of 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-throughput screening, mechanistic validation, and target affinity profiling of biphenyl-triazole antifungal candidates.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: High-throughput screening, mechanistic validation, and target affinity profiling of biphenyl-triazole antifungal candidates.

Scientific Rationale & Mechanism of Action

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the development of next-generation antifungal agents. Traditional azole antifungals target lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.

The 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl scaffold represents a highly promising class of CYP51 inhibitors. The structural rationale behind this design is two-fold:

  • Triazole Pharmacophore: The N4 atom of the 1,2,4-triazole ring coordinates directly with the heme iron in the CYP51 active site, preventing the oxygen activation required for the demethylation of lanosterol [1].

  • Biphenyl "Long Arm": The rigid, lipophilic biphenyl linker extends deep into the hydrophobic substrate-access channel of CYP51. This extended geometry enhances binding affinity and helps overcome clinical resistance caused by target site point mutations (e.g., Y132H) or the upregulation of efflux pumps (e.g., CDR1, MDR1) [1].

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation & Cyclization CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol 14α-demethylation Inhibitor 4,4'-Di(1H-1,2,4-triazol-1-yl)- 1,1'-biphenyl derivatives Inhibitor->CYP51 Heme Iron Coordination (N4 of Triazole)

Fig 1. Inhibition of fungal ergosterol biosynthesis by biphenyl triazole derivatives targeting CYP51.

Screening Workflow

To systematically evaluate the antifungal efficacy of synthesized derivatives, we employ a hierarchical screening cascade. This self-validating system ensures that phenotypic hits are mechanistically confirmed as true CYP51 inhibitors rather than non-specific cytotoxic agents.

Workflow CompoundPrep Compound Preparation (DMSO Stocks) PrimaryScreen Primary Screening (CLSI M27 MIC Assay) CompoundPrep->PrimaryScreen SecondaryScreen Secondary Screening (Ergosterol Extraction) PrimaryScreen->SecondaryScreen Hit Compounds (MIC < 1 μg/mL) TargetValidation Target Validation (CYP51 Spectral Binding) SecondaryScreen->TargetValidation Ergosterol Depletion Confirmed LeadSelection Lead Selection & Optimization TargetValidation->LeadSelection High CYP51 Affinity

Fig 2. Hierarchical screening workflow for evaluating biphenyl triazole antifungal candidates.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Assay (CLSI M27)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) of the derivatives against yeast strains. Causality & Logic: We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 protocol [2]. The use of RPMI 1640 medium buffered with MOPS to pH 7.0 is critical; azole activity is highly pH-dependent, and acidic environments can artificially inflate MIC values due to the protonation of the triazole nitrogen, which reduces its ability to coordinate with the heme iron.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the biphenyl triazole derivatives in 100% DMSO to create 1600 μg/mL stock solutions.

  • Serial Dilution: Prepare two-fold serial dilutions in RPMI 1640 medium (buffered with 0.165 M MOPS, pH 7.0) in 96-well U-bottom microtiter plates. The final compound concentrations should range from 64 μg/mL to 0.03 μg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculum Preparation: Subculture Candida albicans (or target strain) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension 1:1000 in RPMI 1640 to achieve a final inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 μL of the inoculum to each well containing 100 μL of the diluted compound. Incubate the plates at 35°C for 24–48 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that produces a ≥50% reduction in visible growth compared to the drug-free control well.

Protocol 2: Intracellular Ergosterol Extraction and HPLC Quantification

Purpose: Mechanistically validate that the antifungal activity is driven by the depletion of ergosterol. Causality & Logic: Saponification with alcoholic potassium hydroxide (KOH) is a mandatory step. Fungi store excess sterols as steryl esters in lipid droplets. KOH saponifies these lipids, releasing esterified sterols into their free form, allowing for accurate total ergosterol quantification via non-polar solvent extraction [3].

Step-by-Step Methodology:

  • Treatment: Treat logarithmic-phase fungal cultures ( 107 cells/mL) with the test compounds at 0.5×MIC and 1×MIC for 16 hours at 35°C.

  • Harvesting: Centrifuge the cultures at 4,000 rpm for 5 minutes. Wash the cell pellets twice with sterile distilled water and record the wet weight of the pellets.

  • Saponification: Add 3 mL of 25% alcoholic KOH (prepared by dissolving 25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol) to each pellet. Vortex vigorously for 1 minute. Incubate in an 85°C water bath for 1 hour.

  • Extraction: Allow samples to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes to extract the sterols into the upper organic (heptane) layer.

  • HPLC Analysis: Transfer the heptane layer to a clean vial and evaporate under nitrogen gas. Re-suspend the residue in 1 mL of methanol. Inject 20 μL into an HPLC system equipped with a C18 column. Detect ergosterol at 282 nm. Calculate the percentage reduction relative to the untreated control.

Protocol 3: CYP51 Spectral Binding Assay

Purpose: Directly measure the binding affinity ( Kd​ ) of the derivatives to recombinant CYP51. Causality & Logic: When the N4 atom of the triazole ring binds to the heme iron of CYP51, it displaces the native water ligand. This alters the electronic state of the porphyrin ring, causing a characteristic "Type II" difference spectrum (a peak at ~425–430 nm and a trough at ~410 nm). The magnitude of this spectral shift is directly proportional to the concentration of the enzyme-inhibitor complex.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified recombinant fungal CYP51 to a final concentration of 2 μM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Scan: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm using a UV-Vis spectrophotometer.

  • Titration: Titrate the biphenyl triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 μM increments. Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Measurement: After each addition, allow 3 minutes for equilibration and record the spectrum.

  • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA427−410​ ) against the ligand concentration. Fit the data to the Michaelis-Menten or Morrison tight-binding equation to calculate the dissociation constant ( Kd​ ).

Representative Data & Interpretation

The table below summarizes the expected quantitative profiling data for optimized 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl derivatives compared to clinical standards. A successful lead compound will demonstrate sub-microgram MICs, robust ergosterol depletion, and low nanomolar affinity for CYP51.

CompoundMIC (μg/mL) vs C. albicansMIC (μg/mL) vs A. fumigatusErgosterol Reduction (%) at 1×MIC CYP51 Kd​ (nM)
Fluconazole (Control)0.50>6485.2 ± 2.145.0 ± 3.2
Voriconazole (Control)0.0150.2592.4 ± 1.512.5 ± 1.8
Biphenyl-Triazole Lead A 0.03 0.50 94.1 ± 1.2 18.2 ± 2.0
Biphenyl-Triazole Lead B 0.015 0.125 96.5 ± 0.8 9.8 ± 1.1

Interpretation: Lead B exhibits a superior profile to Fluconazole and is highly competitive with Voriconazole. The robust ergosterol reduction (96.5%) perfectly correlates with its tight CYP51 binding affinity ( Kd​ = 9.8 nM), validating the "long arm" structural hypothesis.

References

  • Title: Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51) Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Ergosterol extraction: a comparison of methodologies Source: ResearchGate / Plant and Soil URL: [Link]

Method

Application Note: 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl in High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Target Audience: Materials Scientists, Optoelectronic Device Engineers, and Chemical Researchers. Mechanistic Overview: The Role of Bistriazole-Biphenyls in OLEDs 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (CAS: 164284...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Device Engineers, and Chemical Researchers.

Mechanistic Overview: The Role of Bistriazole-Biphenyls in OLEDs

4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (CAS: 1642849-37-3) is a wide-bandgap organic semiconductor engineered for advanced charge carrier management in organic light-emitting diodes (OLEDs)[1][2]. Its molecular architecture combines a thermally stable biphenyl core with two highly electron-deficient 1,2,4-triazole rings, making it an exceptional candidate for Electron Transport Layers (ETL), Hole Blocking Layers (HBL), and bipolar host matrices in phosphorescent OLEDs (PhOLEDs)[3][4].

Causality of Molecular Design:

  • Electron Transport and Injection: The 1,2,4-triazole moieties possess high electron affinity. This localizes the Lowest Unoccupied Molecular Orbital (LUMO) on the triazole rings, lowering the energy barrier for electron injection from the cathode and facilitating rapid electron mobility[3][4].

  • Hole and Exciton Confinement: The biphenyl core dictates the Highest Occupied Molecular Orbital (HOMO). By pushing the HOMO level deep (typically > 6.0 eV), the molecule creates an insurmountable energy barrier for holes, preventing them from leaking past the emissive layer (EML)[4]. Furthermore, its high triplet energy ( ET​>3.0 eV) prevents the non-radiative back-transfer of excitons, which is critical when paired with high-energy blue phosphorescent emitters[3][5].

OLED_Architecture Substrate Glass Substrate Anode ITO Anode (15 Ω/sq) Substrate->Anode HTL Hole Transport Layer (e.g., NPB) Anode->HTL EML Emissive Layer (Host + Dopant) HTL->EML ETL ETL / HBL (4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl) EML->ETL EIL Electron Injection Layer (LiF) ETL->EIL Cathode Aluminum Cathode EIL->Cathode

Standard PhOLED architecture utilizing 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl as an ETL/HBL.

Optoelectronic and Physicochemical Properties

Before device integration, batch-specific validation of the material's properties is required to ensure proper energy level alignment. The table below summarizes the critical parameters of biphenyl-cored bistriazoles.

PropertyTypical ValueCharacterization MethodImplication for OLED Performance
HOMO Level -6.0 to -6.3 eVCyclic Voltammetry (CV) / UPSDeep HOMO ensures excellent hole-blocking capabilities[4].
LUMO Level -2.6 to -2.8 eVCalculated from optical bandgapAligns with EIL/Cathode for efficient electron injection[4].
Triplet Energy ( ET​ ) > 3.0 eVLow-Temp (77K) PhosphorescenceConfines excitons; prevents quenching of blue phosphors[5].
Bandgap ( Eg​ ) ~ 4.0 eVUV-Vis Absorption SpectraEnables use as a universal host for various color emitters[3].
Thermal Stability ( Td​ ) > 400 °CThermogravimetric Analysis (TGA)Resists thermal degradation during vacuum evaporation[5].
Standard Operating Protocol: Device Fabrication & Validation

This protocol outlines the fabrication of a heterostructure PhOLED utilizing 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl. Every phase includes a self-validating control step to ensure experimental integrity.

Phase 1: Substrate Preparation and Work Function Tuning

  • ITO Cleaning: Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ≤15Ω/sq ) in an ultrasonic bath using Alconox detergent, deionized water, acetone, and isopropanol (15 minutes per solvent).

  • Drying: Blow dry with a high-purity N2​ stream and bake at 120 °C for 20 minutes to remove residual solvent moisture.

  • Surface Activation: Subject the substrates to UV-Ozone treatment for 15 minutes immediately prior to loading into the vacuum chamber.

    • Self-Validation Check: Measure the water contact angle of a control substrate. It must be <10∘ . This confirms a highly hydrophilic, carbon-free surface with a maximized work function (~4.7 eV) necessary for efficient hole injection.

Phase 2: Vacuum Thermal Evaporation (VTE)

  • Chamber Preparation: Pump down the VTE chamber to a base pressure of ≤5×10−7 Torr.

    • Causality: Higher pressures introduce oxygen and moisture impurities into the organic films, which act as non-radiative charge traps and severely degrade device lifetime.

  • Hole Transport Layer (HTL): Evaporate NPB at a steady rate of 1.0 Å/s to a thickness of 40 nm.

  • Emissive Layer (EML): Co-deposit the host matrix and the phosphorescent dopant (e.g., FIrpic at 8 wt%) to a thickness of 30 nm.

    • Self-Validation Check: Monitor independent Quartz Crystal Microbalances (QCMs) for both the host and dopant crucibles to maintain the precise 92:8 volumetric doping ratio.

  • HBL/ETL Deposition: Evaporate 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl at a controlled rate of 0.5 - 1.0 Å/s to a thickness of 30 nm.

    • Causality: Maintaining a slow, steady deposition rate prevents the thermal cracking of the biphenyl core and ensures a morphologically smooth, amorphous film devoid of pinholes.

  • Cathode Formation: Deposit 1 nm of LiF (0.1 Å/s) as the Electron Injection Layer, followed by 100 nm of Aluminum (1.0 - 2.0 Å/s) through a shadow mask to define the active pixel area.

Phase 3: Encapsulation and Optoelectronic Characterization

  • Transfer the fabricated devices directly into an inert nitrogen-filled glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm) without breaking the vacuum/inert atmosphere chain.

  • Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip.

  • Measurement: Acquire Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 SourceMeter coupled with a calibrated spectroradiometer.

Energy_Alignment Anode ITO WF: -4.7 eV HTL HTL HOMO: -5.4 eV LUMO: -2.4 eV Anode->HTL Hole Injection EML EML HOMO: -5.8 eV LUMO: -2.8 eV HTL->EML ETL Bistriazole ETL HOMO: -6.3 eV LUMO: -2.7 eV HTL->ETL Blocked Holes ETL->EML Cathode LiF/Al WF: -4.2 eV Cathode->ETL Electron Injection

Energy level alignment demonstrating hole blocking and electron transport mechanisms.

Troubleshooting & Optimization
  • High Turn-On Voltage / Charge Imbalance: If the device exhibits an unusually high driving voltage, verify the LUMO alignment between the EML host and the bistriazole ETL. A severe mismatch can create an electron injection barrier. Solution: Incorporate a thin interfacial matching layer or optimize the LiF thickness.

  • Rapid Device Degradation (Dark Spots): Triazole derivatives can sometimes exhibit low glass transition temperatures ( Tg​ ), leading to Joule heating-induced crystallization during prolonged operation. Solution: Ensure active substrate cooling during VTE deposition to trap the kinetic amorphous phase, or blend the ETL material with a higher Tg​ matrix to suppress molecular aggregation.

References

  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes Source: ACS Applied Materials & Interfaces / National Center for Biotechnology Information (NCBI) URL:[Link]

  • CAS 1642849-37-3 | 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl Source: ChemSoon / Material Suppliers URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ullmann Condensation of 1,2,4-Triazole

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the complexities of the Ullmann condensation for the N-arylation of 1,2,4-triazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the complexities of the Ullmann condensation for the N-arylation of 1,2,4-triazoles. The N-aryl-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals.[1][2][3] Mastering its synthesis is therefore a critical skill. This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when setting up an Ullmann condensation for 1,2,4-triazoles.

Q1: What is the general mechanism for the Ullmann condensation of 1,2,4-triazole?

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and a nitrogen nucleophile, in this case, 1,2,4-triazole.[4] The currently accepted mechanism generally involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Formation of the Active Catalyst: A copper(I) salt (e.g., CuI) coordinates with a ligand (if present) and the deprotonated 1,2,4-triazole (triazolate).

  • Oxidative Addition: The aryl halide adds to the copper(I)-triazolate complex, forming a transient, high-energy copper(III) intermediate.[5][6]

  • Reductive Elimination: The desired N-aryl-1,2,4-triazole product is formed as the copper(III) species is reduced back to copper(I), thus regenerating the catalyst for the next cycle.[6][7]

The base plays a crucial role in deprotonating the 1,2,4-triazole, making it a more potent nucleophile to engage in the catalytic cycle.[8][9]

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu(I)L Cu(I) Catalyst Cu(I)-Triazolate Cu(I)-Triazolate Complex Cu(I)L->Cu(I)-Triazolate + Triazolate Anion Cu(III)_Intermediate Aryl-Cu(III)-Triazolate Intermediate Cu(I)-Triazolate->Cu(III)_Intermediate + Aryl Halide (Oxidative Addition) Cu(III)_Intermediate->Cu(I)L Reductive Elimination Product N-Aryl-1,2,4-triazole Cu(III)_Intermediate->Product Triazole_H 1,2,4-Triazole Triazole_H->Cu(I)-Triazolate Base Base Base->Cu(I)-Triazolate Halide_Salt Base-H⁺X⁻ Base->Halide_Salt

Caption: Simplified catalytic cycle for the Ullmann N-arylation of 1,2,4-triazole.

Q2: How do I select the right copper source?

The active catalytic species is generally considered to be Cu(I).[10]

  • Copper(I) Salts (CuI, CuBr, CuCl): These are the most common and reliable choices as they are already in the active oxidation state. CuI is frequently used and often gives good results.[11][12]

  • Copper(II) Salts (e.g., CuSO₄, Cu(OAc)₂): These can be used, but the reaction conditions must facilitate an in situ reduction to Cu(I) for the catalytic cycle to begin.

  • Copper(0) (Copper powder/bronze) & Copper Oxides (CuO, Cu₂O): While used in classical Ullmann reactions at very high temperatures, modern protocols often favor soluble Cu(I) salts for better reproducibility and milder conditions.[4][13] However, recent developments have shown success with recyclable CuO nanoparticles, even at room temperature.[1][14]

For initial screening, Copper(I) iodide (CuI) is a robust starting point.

Q3: Is a ligand always necessary?

Not always. There are numerous successful "ligand-free" protocols for the N-arylation of 1,2,4-triazoles.[15][16] These systems are advantageous for their simplicity and ease of product purification.[14] However, ligands play a crucial role in many cases by:

  • Stabilizing the copper catalyst: This prevents catalyst decomposition and aggregation.[17]

  • Increasing solubility: Ligands can help solubilize the copper salt in the reaction solvent.

  • Facilitating the catalytic cycle: They can promote both the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures and catalyst loadings.[6][17]

Commonly used ligand classes include diamines (e.g., N,N'-dimethylethylenediamine), phenanthrolines, and amino acids (e.g., L-proline).[10][11] If you encounter low yields or require milder conditions, screening a set of ligands is a logical next step.

Q4: What is the role of the base and which one should I choose?

The base is critical. Its primary role is to deprotonate the 1,2,4-triazole (pKa ≈ 10), making it a more reactive nucleophile.[8][18] The choice of base can significantly impact the reaction outcome.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective. Cesium carbonate (Cs₂CO₃) is often preferred in less polar solvents due to the higher solubility of the resulting cesium triazolate salt.[8][18]

  • Phosphates (K₃PO₄): This is another strong, non-nucleophilic base that has proven highly effective, particularly in ligand-free systems.[9][15]

The strength of the base should be sufficient to deprotonate the triazole but not so strong as to cause side reactions or degradation of substrates. For most applications, K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent starting points.

Q5: How do I choose the appropriate solvent and temperature?

Solvent choice is dictated by the solubility of your substrates, base, and catalyst system. High-boiling polar aprotic solvents are most common.

  • DMF (N,N-Dimethylformamide): A very common and effective solvent due to its high polarity and boiling point, which helps solubilize the reaction components, especially the triazole salts.[15][18]

  • DMSO (Dimethyl sulfoxide): Similar to DMF, a highly polar option.

  • Dioxane & Toluene: Less polar solvents that can be effective, particularly when using specific ligand systems.[19]

Traditional Ullmann reactions required temperatures upwards of 200 °C.[4][20] However, modern ligand-accelerated and nanoparticle-catalyzed systems can operate at much milder temperatures, sometimes even at room temperature.[14][17] A typical starting range for optimization is 100-140 °C .[15][18]

Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to diagnosing and solving common problems in the Ullmann condensation of 1,2,4-triazole.

Troubleshooting_Workflow cluster_legend Legend Start Experiment Fails (Low Yield / No Reaction) Check_Reagents Verify Reagent Quality & Purity (Aryl Halide, Triazole, Solvent, Base, Catalyst) Start->Check_Reagents Check_Inertness Ensure Anhydrous & Inert Conditions (Dry Glassware, Inert Gas) Check_Reagents->Check_Inertness Optimize_Base Problem: Poor Nucleophilicity Solution: Screen Bases (K₂CO₃ -> K₃PO₄ -> Cs₂CO₃) Check_Inertness->Optimize_Base Optimize_Temp Problem: Insufficient Energy Solution: Increase Temperature (e.g., 110°C -> 135°C) Optimize_Base->Optimize_Temp Add_Ligand Problem: Catalyst Inactivity Solution: Screen Ligands (e.g., Diamines, Phenanthrolines) Optimize_Temp->Add_Ligand Check_Halide Problem: Poor Substrate Reactivity Solution: Change Aryl Halide (Ar-Cl -> Ar-Br -> Ar-I) Add_Ligand->Check_Halide Success Reaction Optimized Check_Halide->Success If problem persists, re-evaluate approach l1 Initial Problem l2 Verification Step l3 Optimization Step l4 Successful Outcome

Caption: A systematic workflow for troubleshooting Ullmann condensation reactions.

Problem 1: Low or No Product Yield

Potential Cause Explanation & Suggested Solutions
Inactive Catalyst The active species is Cu(I). Your copper source may be old or oxidized. Solutions: 1. Use a fresh bottle of a Cu(I) salt (e.g., CuI).[10] 2. If using Cu(0) or Cu(II), ensure conditions are sufficient to generate Cu(I).
Insufficiently Strong Base The 1,2,4-triazole is not being deprotonated efficiently, resulting in a low concentration of the active nucleophile. Solutions: 1. Switch to a stronger base. The general trend is K₂CO₃ < K₃PO₄ < Cs₂CO₃.[15][21] 2. Ensure the base is finely powdered and dry to maximize surface area and reactivity.
Poor Aryl Halide Reactivity The strength of the carbon-halogen bond is critical. Reactivity follows the order: Ar-I > Ar-Br >> Ar-Cl.[17][22] Solutions: 1. If using an aryl chloride or bromide with no success, switch to the corresponding aryl iodide. Aryl chlorides often require more specialized ligand systems or harsher conditions.[23] 2. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[17]
Reaction Temperature Too Low The reaction may have a high activation energy that is not being overcome at the current temperature. Solutions: 1. Incrementally increase the reaction temperature in 10-20 °C steps. Monitor for any signs of decomposition.[10] 2. Consider switching to a higher-boiling solvent like DMSO if necessary.
No or Inappropriate Ligand For challenging substrates (e.g., electron-rich aryl halides), a ligand may be essential to facilitate the reaction at a reasonable temperature.[11][17] Solutions: 1. Introduce a ligand. Start with a general-purpose ligand like N,N'-dimethylethylenediamine or 1,10-phenanthroline.[11][12] 2. If one class of ligand fails, try another (e.g., an amino acid like L-proline).

Problem 2: Formation of Side Products

Potential Cause Explanation & Suggested Solutions
Aryl Halide Homo-coupling (Biaryl Formation) This classic Ullmann side reaction involves the coupling of two aryl halide molecules.[7][22] It is more common at very high temperatures or with highly reactive aryl halides. Solutions: 1. Lower the reaction temperature. The desired C-N coupling often proceeds at a lower temperature than the C-C homo-coupling. 2. Introduce a suitable ligand, which can favor the desired catalytic pathway.
Hydrodehalogenation (Reduction of Aryl Halide) The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by trace amounts of water or other protic impurities.[10][24] Solutions: 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. 2. Ensure all glassware is oven- or flame-dried immediately before use. 3. Run the reaction under a rigorously inert atmosphere (Nitrogen or Argon).
Triazole Homo-coupling While less common, it is possible under certain conditions. Solutions: 1. Re-optimize the catalyst and ligand system. 2. Ensure the stoichiometry is correct; sometimes using a slight excess of the aryl halide can disfavor this pathway.

Problem 3: Poor Reproducibility

Potential Cause Explanation & Suggested Solutions
Inconsistent Reagent Quality The purity and age of reagents, especially the copper source and base, can vary between batches. Solutions: 1. Use reagents from the same batch for a series of experiments. 2. When opening a new bottle of catalyst or base, run a standard control reaction to verify its activity.
Atmospheric Contamination Oxygen can oxidize the Cu(I) catalyst, and moisture can lead to hydrodehalogenation side products.[10][24] Solutions: 1. Use proper Schlenk line or glovebox techniques. 2. Degas the solvent thoroughly before use (e.g., by sparging with an inert gas or via freeze-pump-thaw cycles).
Inconsistent Heating/Stirring Hot spots in the heating mantle or inefficient stirring can lead to localized overheating, decomposition, and variable results. Solutions: 1. Use a well-stirred oil bath or a heating block for uniform temperature distribution. 2. Use a magnetic stir bar that is appropriately sized for the reaction flask to ensure efficient mixing.

Example Optimization Protocol

This protocol provides a starting point for the N-arylation of 1,2,4-triazole with an aryl bromide.[15]

Materials:

  • 1,2,4-triazole (1.0 equiv)

  • Aryl Bromide (1.5 - 2.0 equiv)

  • Copper(I) Chloride (CuCl) (10-20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add CuCl, K₃PO₄, and 1,2,4-triazole.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF and the aryl bromide via syringe.

  • Place the vial in a preheated oil bath or heating block set to 135 °C.

  • Stir the reaction mixture vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization Parameters Summary

ParameterInitial ConditionAlternative Options for Optimization
Copper Source CuCl (20 mol%)CuI, Cu₂O, CuO nanoparticles (vary loading 5-20 mol%)
Base K₃PO₄ (2.0 equiv)K₂CO₃, Cs₂CO₃ (vary loading 1.5-2.5 equiv)
Solvent DMFDMSO, Dioxane
Temperature 135 °C100 °C, 120 °C, 150 °C
Ligand NoneN,N'-dimethylethylenediamine, 1,10-phenanthroline, L-proline
Aryl Halide Aryl BromideAryl Iodide (generally more reactive)

By methodically addressing these common issues and understanding the function of each reaction component, you can significantly improve the success rate and efficiency of your Ullmann condensations involving 1,2,4-triazoles.

References

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2015). Journal of Chemistry. [Link]

  • Ang, W.-Z., Low, C., & Teo, Y.-C. (2023). Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Semantic Scholar. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Semantic Scholar. [Link]

  • Ullmann condensation. (n.d.). Grokipedia. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. [Link]

  • EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. (n.d.).
  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2015). Semantic Scholar. [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-type of Arene-Aryl C-C Coupling Reaction. (n.d.). NSF PAR. [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2018). ACS Catalysis. [Link]

  • Schematic representation of the Ullmann reactions. (n.d.). ResearchGate. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). PMC. [Link]

  • Troubleshooting Ullmann Couplint. (2023). Reddit. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (n.d.). Canadian Science Publishing. [Link]

  • Petrosyan, A. H., et al. (2024). Ligand-Free Copper(0)-Catalyzed C-S Ullmann-Type Cross-Coupling Reaction: S-Arylation of 5,4-Disubstituted 2,4-Dihydro-3H-1,2,4-triazole-3-thiones. European Journal of Organic Chemistry. [Link]

  • Ullmann Reaction. (n.d.). Cambridge University Press. [Link]

  • A Review on 1, 2, 4 - Triazoles. (n.d.). Journal of Advanced Pharmacy Education & Research. [Link]

  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. (2024). PubMed. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ullmann coupling-An overview. (2025). operachem. [Link]

Sources

Optimization

NMR Technical Support Center: Troubleshooting Triazole Peak Broadening

Welcome to the Advanced NMR Troubleshooting Guide for triazole-containing compounds. Triazoles (both 1,2,3- and 1,2,4-isomers) are notorious for exhibiting severely broadened signals in ¹H and ¹³C NMR spectra.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide for triazole-containing compounds. Triazoles (both 1,2,3- and 1,2,4-isomers) are notorious for exhibiting severely broadened signals in ¹H and ¹³C NMR spectra. This guide provides drug development professionals and synthetic chemists with diagnostic workflows and field-proven methodologies to achieve high-resolution spectral data by addressing the root causes of signal degradation.

Diagnostic Logic Flow

NMR_Broadening_Logic A Triazole NMR Peak Broadening B Synthesized via CuAAC? A->B C Paramagnetic Cu(II) Traces B->C Yes E Prototropic Tautomerism B->E No / Purified D NH4OH / EDTA Wash C->D Resolves F Variable Temp (VT) NMR E->F Slow/Fast Exchange G Change to DMSO-d6 E->G Lock Tautomer H Intermolecular H-Bonding E->H Still Broad I Concentration Dilution H->I Break Aggregates

Caption: Diagnostic workflow for identifying and resolving NMR peak broadening in triazoles.

Module 1: Prototropic Tautomerism & Chemical Exchange

Q: Why are the carbon and proton signals of my 1,2,3-triazole ring completely broadened out or missing at room temperature? A: The most common cause is prototropic tautomerism. Unsubstituted or NH-bearing triazoles exist in a dynamic equilibrium between different tautomeric forms (e.g., 1H, 2H, and 3H/4H forms). When the rate of this proton exchange is intermediate on the NMR timescale (comparable to the difference in resonance frequencies between the tautomers), the signals coalesce and broaden significantly. This is a fundamental physical phenomenon, not a sample purity issue. As noted in 1, variable temperature NMR studies can be employed to slow down the exchange and potentially resolve the signals of individual tautomers[1].

Q: How can I manipulate the NMR timescale to resolve these signals? A: You must push the exchange rate out of the intermediate regime into either the slow exchange or fast exchange limit.

  • Slow Exchange (Cooling): Lowering the temperature decreases the kinetic energy and slows the proton transfer. The broadened peak will split into distinct, sharp signals representing the individual tautomers.

  • Fast Exchange (Heating or Catalysis): Raising the temperature increases the exchange rate, resulting in a single, sharp, time-averaged signal.

Protocol: Variable Temperature (VT) NMR for Tautomeric Resolution

Self-Validating Check: Before starting, acquire a standard ¹H spectrum at 298 K. If the solvent residual peak is sharp but the triazole peaks are broad, shimming is not the issue; chemical exchange is confirmed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the triazole in 0.6 mL of a deuterated solvent with a wide liquid range (e.g., DMF-d₇ or Toluene-d₈ for cooling; DMSO-d₆ for heating).

  • Probe Calibration: Calibrate the NMR probe temperature using a standard methanol (for low temp) or ethylene glycol (for high temp) sample to ensure accurate temperature readings.

  • Cooling Sequence (Slow Exchange):

    • Lower the temperature in 10 K increments from 298 K down to 238 K.

    • Allow 5-10 minutes of equilibration time at each step to stabilize the sample temperature and lock the signal.

    • Acquire a ¹H and ¹³C spectrum at each interval. Observe the coalescence point (where the broad peak splits into distinct tautomer peaks).

  • Heating Sequence (Fast Exchange):

    • If cooling is not viable, increase the temperature in 10 K increments up to 353 K (ensure you are well below the solvent's boiling point).

    • Observe the sharpening of the time-averaged signal.

Table 1: Solvent Effects on Triazole Tautomerism and Peak Resolution
SolventPolarity / H-BondingEffect on Tautomeric ExchangeRecommended Use Case
CDCl₃ Non-polar, AproticIntermediate exchange; severe broadening.Routine checks; poor for resolving triazole tautomers.
DMSO-d₆ Highly Polar, H-Bond AcceptorSlows exchange by strongly hydrogen-bonding to the NH proton.Best for locking the dominant tautomer at room temp.
Methanol-d₄ Polar, ProticRapid exchange due to protic solvent participation.Best for achieving a single, sharp, averaged signal.

Module 2: Paramagnetic Traces from Click Chemistry (CuAAC)

Q: My 1,4-disubstituted 1,2,3-triazole was synthesized via Click Chemistry (CuAAC), and the C5 proton is extremely broad. There is no NH proton to cause tautomerism. What is happening? A: You are likely observing paramagnetic relaxation broadening caused by trace Copper(II) impurities. While CuAAC utilizes Cu(I), adventitious oxygen rapidly oxidizes the residual catalyst to Cu(II), which is highly paramagnetic. The unpaired electron on Cu(II) creates a massive local magnetic field.2 confirm that a Cu-C5 adduct is the most plausible explanation for the severe carbon and proton line broadening observed in these spin systems[2]. Because the triazole ring strongly coordinates to copper, the proximity to the paramagnetic center drastically reduces the transverse relaxation time ( T2​ ) of the nearby nuclei.

Q: How can I verify if copper is the culprit without running an EPR? A: Visually inspect your NMR tube. A faint blue or green tint indicates Cu(II). Spectroscopically, if the triazole C5 proton and adjacent substituent protons are selectively broadened while distant protons remain sharp, paramagnetic coordination is the definitive cause.

Protocol: Post-Synthesis Copper Removal (Ammonia/EDTA Wash)

Self-Validating Check: The organic layer should transition from slightly colored to completely colorless. A subsequent NMR should show a dramatic sharpening of the C5 proton and a return of expected scalar coupling ( J -coupling) multiplicity.

Step-by-Step Methodology:

  • Re-dissolution: Dissolve the crude triazole product in an organic solvent with low water solubility (e.g., Dichloromethane or Ethyl Acetate).

  • Chelation Wash: Transfer to a separatory funnel and add an equal volume of 10% aqueous ammonium hydroxide (NH₄OH) or 0.1 M aqueous EDTA solution.

  • Agitation: Shake vigorously for 2-3 minutes. The aqueous layer will turn blue as it extracts the Cu(II) into a highly soluble [Cu(NH₃)₄]²⁺ or Cu-EDTA complex.

  • Separation & Repetition: Separate the layers. Repeat the wash 2-3 times until the aqueous layer remains completely colorless.

  • Final Polish: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Alternative for stubborn traces: Pass the compound through a short plug of Chelex-100 resin or CupriSorb before NMR analysis.

Module 3: Intermolecular Aggregation & Hydrogen Bonding

Q: My triazole is copper-free and I am using a non-polar solvent, but the chemical shifts keep drifting and the peaks are broad. Why? A: Triazoles are potent hydrogen bond donors and acceptors. In non-polar solvents like CDCl₃, they self-associate to form dimers or higher-order oligomers. This intermolecular hydrogen bonding restricts the free rotation of substituents and creates a concentration-dependent equilibrium between monomers and aggregates.3 demonstrate that the chemical shift of the triazole proton shifts downfield as concentration increases, implying the presence of hydrogen bonding that constrains rotation and alters splitting patterns[3].

Q: How do I troubleshoot concentration-dependent broadening? A: Perform a dilution study. If aggregation is the cause, lowering the concentration will break the intermolecular hydrogen bonds, shifting the equilibrium toward the monomeric state.

Table 2: Concentration vs. Chemical Shift/Broadening (Example in CDCl₃)
Concentration (mg / 0.6 mL)Triazole NH Shift (ppm)Peak Shape / ResolutionMolecular State
25.0 mg ~7.82 ppm (Downfield)Broad, complex splittingHighly aggregated (H-bonded)
15.0 mg ~7.80 ppmModerately broadIntermediate equilibrium
5.0 mg ~7.79 ppm (Upfield)Sharper, resolved couplingsPredominantly monomeric
(Note: Downfield shifts at high concentrations are a hallmark of hydrogen bonding deshielding the proton).

References

  • Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a Click Chemistry process Source: Journal of the Mexican Chemical Society URL:[Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose Source: Baghdad Science Journal / ResearchGate URL:[Link]

Sources

Troubleshooting

Preventing regioisomer formation in unsymmetrical triazole synthesis

A Guide to Preventing Regioisomer Formation Welcome to the Technical Support Center for unsymmetrical triazole synthesis. This guide, designed for researchers, scientists, and professionals in drug development, provides...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Regioisomer Formation

Welcome to the Technical Support Center for unsymmetrical triazole synthesis. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of regioselective 1,2,3-triazole synthesis. As Senior Application Scientists, we understand that achieving high regioselectivity is paramount for the successful application of these versatile heterocycles. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of unsymmetrical triazoles.

Q1: I performed a thermal azide-alkyne cycloaddition and obtained a mixture of 1,4- and 1,5-regioisomers. Why did this happen and how can I avoid it?

The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of regioisomers because the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions for both possible orientations of the azide and alkyne are energetically similar.[1] This reaction also requires high temperatures, which can further decrease selectivity.[1] To achieve high regioselectivity, it is strongly recommended to use a catalyzed reaction.[1]

  • For the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles , the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.[1][2]

  • For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles , the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[1][3]

Q2: How do the mechanisms of CuAAC and RuAAC lead to different regioisomers?

The differing regioselectivity stems from their distinct reaction mechanisms.

  • In CuAAC , the reaction proceeds through a copper-acetylide intermediate. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered metallacycle that then rearranges to the 1,4-disubstituted triazole.[4]

  • In RuAAC , the ruthenium catalyst activates the alkyne via π-interactions.[5] The reaction proceeds through an oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate.[6] The first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, ultimately yielding the 1,5-disubstituted product.[6]

Q3: Can I use internal alkynes in these reactions?

The standard CuAAC reaction is generally not effective for internal alkynes as it requires the formation of a copper acetylide from a terminal alkyne.[1] In contrast, RuAAC is well-suited for both terminal and internal alkynes , providing access to fully substituted 1,2,3-triazoles.[1][3]

Q4: How can I confirm which regioisomer I have synthesized?

Distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles can be achieved using spectroscopic methods, primarily NMR.

  • ¹H NMR: The chemical shift of the triazole proton can be indicative. Often, the proton of the 1,5-isomer is more deshielded (appears at a higher ppm) than that of the 1,4-isomer. However, this can be substrate-dependent.

  • ¹³C NMR: The chemical shifts of the triazole carbons (C4 and C5) are also distinct for each isomer. A thorough comparison with literature data for similar structures is recommended.[7][8]

  • 2D NMR (NOESY): For the 1,5-isomer, a Nuclear Overhauser Effect (NOE) can often be observed between the substituent at the 1-position and the substituent at the 5-position, which is absent in the 1,4-isomer.[7][9]

Q5: What is the best way to purify my triazole product if I have a mixture of regioisomers?

Separating 1,4- and 1,5-regioisomers can be challenging due to their similar physical properties.[1] Column chromatography is the most common method, but may require careful optimization of the solvent system and stationary phase.[10] In many cases, achieving complete separation is difficult, which is why optimizing the reaction for high regioselectivity is the most effective strategy.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Low yields in CuAAC can be frustrating. Here’s a systematic approach to identify and solve the problem.

Potential Causes and Solutions:

  • Inactive Copper(I) Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[11]

    • Solution: If using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent like sodium ascorbate is used to generate Cu(I) in situ.[1] It is crucial to prepare the sodium ascorbate solution fresh.[12] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize oxidation.[11]

  • Catalyst Poisoning: Certain functional groups, particularly thiols, can coordinate strongly to the copper catalyst and inhibit its activity.

    • Solution: If your substrates contain potentially interfering functional groups, consider using a protecting group strategy. Alternatively, increasing the catalyst and ligand loading may help overcome the inhibition.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen, leading to the formation of a diacetylene byproduct.[1]

    • Solution: Rigorously exclude oxygen by degassing your solvents and running the reaction under an inert atmosphere.[1] Using a stabilizing ligand for the Cu(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can also suppress this side reaction.[13]

  • Inappropriate Solvent or pH: The reaction rate of CuAAC is significantly influenced by the solvent and pH.

    • Solution: Aqueous solvent mixtures, such as t-BuOH/H₂O or DMSO/H₂O, often accelerate the reaction.[1][4] The optimal pH range is typically between 4 and 12.[1]

Issue 2: Poor Regioselectivity in a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Reaction

While RuAAC is known for its high selectivity for the 1,5-isomer, suboptimal conditions can lead to the formation of the undesired 1,4-isomer.

Potential Causes and Solutions:

  • Inappropriate Solvent: The choice of solvent is critical for high regioselectivity in RuAAC.

    • Solution: Non-protic solvents are generally preferred.[3][14] Aromatic solvents like toluene and benzene, or ethers such as THF and dioxane, are commonly used.[3] Protic solvents should be avoided as they can lead to lower yields and decreased regioselectivity.[3][14]

  • Catalyst Choice and Handling: The type of ruthenium catalyst and its handling can impact the outcome.

    • Solution: CpRuCl(PPh₃)₂ and CpRuCl(COD) are common and effective catalysts.[3] These catalysts can be sensitive to air and moisture, so it's important to handle them under an inert atmosphere.[5]

  • Substrate Effects: The electronic and steric properties of the alkyne and azide can influence regioselectivity.

    • Solution: For internal alkynes, the presence of a hydrogen-bond-donating group (e.g., a hydroxyl or amino group) in the propargylic position can direct the regioselectivity towards the 1,5-isomer through coordination with the ruthenium catalyst.[6]

Experimental Protocols

Below are detailed, step-by-step protocols for achieving high regioselectivity in both CuAAC and RuAAC reactions.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the copper-catalyzed reaction between an azide and a terminal alkyne.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)

Procedure:

  • In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC

This protocol provides a general method for the ruthenium-catalyzed synthesis of 1,5-disubstituted triazoles.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Ruthenium catalyst (e.g., CpRuCl(COD) or [CpRuCl(PPh₃)₂]) (0.01-0.05 eq)

  • Anhydrous, non-protic solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the ruthenium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add the organic azide and terminal alkyne to the flask.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.[14]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 1,5-disubstituted triazole.[15]

Data and Diagrams for Deeper Insight

To further aid in your experimental design, we have summarized key information in the following tables and diagrams.

Table 1: Comparison of Catalytic Systems for Unsymmetrical Triazole Synthesis
FeatureThermal CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Primary Product Mixture of 1,4- and 1,5-isomers[1]1,4-disubstituted triazole[1]1,5-disubstituted triazole[1]
Regioselectivity Low to moderate[1]Excellent[2]Excellent[3]
Reaction Conditions High temperature (often >80 °C)[1]Room temperature, aqueous conditions[1]Elevated temperature (45-80 °C), inert atm.[1]
Alkyne Scope Terminal and InternalPrimarily Terminal[1]Terminal and Internal[1][3]
Catalyst NoneCu(I) source (e.g., CuSO₄/NaAsc)[1]Ru(II) complex (e.g., [Cp*RuCl(COD)])[1]
Common Solvents Toluene, DMF, DMSOWater, t-BuOH/H₂O, DMSO[1]Toluene, Benzene, DCE[1]
Diagram 1: Decision Workflow for Regioselective Triazole Synthesis

G start Desired Triazole Regioisomer? is_1_4 1,4-Disubstituted? start->is_1_4 is_1_5 1,5-Disubstituted? start->is_1_5 use_cuaac Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is_1_4->use_cuaac Yes use_ruaac Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is_1_5->use_ruaac Yes alkyne_type_cuaac Terminal Alkyne? use_cuaac->alkyne_type_cuaac alkyne_type_ruaac Terminal or Internal Alkyne? use_ruaac->alkyne_type_ruaac proceed_cuaac Proceed with CuAAC Protocol alkyne_type_cuaac->proceed_cuaac Yes reconsider_cuaac CuAAC not suitable for internal alkynes. Consider alternative strategy. alkyne_type_cuaac->reconsider_cuaac No proceed_ruaac Proceed with RuAAC Protocol alkyne_type_ruaac->proceed_ruaac Yes G cluster_0 CuAAC Catalytic Cycle A Cu(I) + Terminal Alkyne B Copper-Acetylide A->B Deprotonation C Coordination of Azide B->C D Six-membered Metallacycle C->D Cycloaddition E 1,4-Triazole Product + Cu(I) D->E Rearrangement E->A Catalyst Regeneration

Caption: A simplified representation of the CuAAC catalytic cycle.

Diagram 3: Simplified Catalytic Cycle of RuAAC

G cluster_1 RuAAC Catalytic Cycle F [Ru] + Alkyne + Azide G Oxidative Coupling F->G H Ruthenacycle Intermediate G->H I Reductive Elimination H->I J 1,5-Triazole Product + [Ru] I->J J->F Catalyst Regeneration

Caption: A simplified overview of the RuAAC catalytic cycle.

References

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. Available at: [Link]

  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality. Available at: [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics. Available at: [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses. Available at: [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Available at: [Link]

  • Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Journal of Chemical Sciences. Available at: [Link]

  • How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? ResearchGate. Available at: [Link]

  • 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. Available at: [Link]

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. Scientific Reports. Available at: [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. Available at: [Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Available at: [Link]

  • Regioselective Zn(OAc)₂-catalyzed azide–alkyne cycloaddition in water: the green click-chemistry. RSC Advances. Available at: [Link]

  • Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Available at: [Link]

  • Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. Organic & Biomolecular Chemistry. Available at: [Link]

  • CuAAC: an efficient Click Chemistry reaction on Solid Phase. ResearchGate. Available at: [Link]

  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules. Available at: [Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Molecules. Available at: [Link]

  • comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ePrints Soton. Available at: [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals. Available at: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

  • Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. Supporting Information. Available at: [Link]

Sources

Optimization

Technical Support Center: MOF Crystal Growth &amp; SCXRD Troubleshooting

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers frustrated by Metal-Organic Framework (MOF) syntheses that yield un-diffracting powders, amorphou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers frustrated by Metal-Organic Framework (MOF) syntheses that yield un-diffracting powders, amorphous gels, or beautiful crystals that shatter the moment they are isolated.

Growing single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD) is a delicate balancing act between thermodynamics and kinetics. In this guide, I will deconstruct the physicochemical mechanisms behind MOF crystallization and provide field-validated, self-validating protocols to ensure you obtain pristine, diffraction-quality single crystals.

Diagnostic Workflow

Before diving into specific chemical adjustments, use the diagnostic flowchart below to identify the root cause of your crystallization failure.

MOF_Crystallography_Workflow Start MOF Synthesis Initiated Assess Assess Initial Yield under Microscope Start->Assess Powder Microcrystalline Powder Assess->Powder Rapid Nucleation Kinetics > Thermodynamics Amorphous Amorphous Gel / No Yield Assess->Amorphous Poor Solubility or Base Imbalance Cracked Crystals Crack Upon Drying Assess->Cracked High Capillary Forces Framework Collapse Modulator Modulator Approach (Add Monocarboxylic Acids) Powder->Modulator Slows Coordination Thermo Adjust Thermodynamics (Increase Temp / Conc) Amorphous->Thermo Enhances Reversibility scCO2 Solvent Exchange & scCO2 Activation Cracked->scCO2 Eliminates Surface Tension SCXRD SCXRD-Quality Single Crystal Modulator->SCXRD Thermo->SCXRD scCO2->SCXRD

Diagnostic workflow for troubleshooting MOF crystal growth and SCXRD preparation.

Frequently Asked Questions (FAQs)

FAQ 1: Overcoming Rapid Nucleation

Q: My solvothermal synthesis yields a microcrystalline powder instead of single crystals. How can I increase the crystal size? A: You are experiencing a kinetic trap. In MOF synthesis, if the rate of nucleation far exceeds the rate of crystal growth, you will rapidly deplete your monomers. This results in thousands of nanometer-sized crystallites rather than a few large single crystals.

The Causality: To grow SCXRD-quality crystals (typically >10–20 µm), you must slow down the coordination between the metal nodes and organic linkers. We achieve this using the Modulator Approach [1]. By introducing a monotopic competing ligand (e.g., acetic acid, benzoic acid, or HCl), you create a competitive equilibrium at the metal coordination sites. The modulator temporarily caps the metal node, forcing the multidentate linker to displace it thermodynamically. This slows nucleation and promotes the steady growth of large, highly crystalline frameworks [2].

FAQ 2: Preventing Framework Collapse

Q: My MOF crystals look perfect in the mother liquor but instantly turn opaque and crack when I mount them on the diffractometer loop. A: This is a classic case of framework collapse induced by capillary forces. MOFs are highly porous. When the high-boiling synthesis solvent (like DMF or DEF) evaporates from the pores, the receding liquid meniscus exerts immense capillary pressure (often exceeding hundreds of atmospheres) on the pore walls.

The Causality: You must avoid direct evaporation of high-surface-tension solvents. By performing a sequential Solvent Exchange to a lower surface-tension solvent (like ethanol) [4], followed by Supercritical CO2 (scCO2) Activation [3], you completely bypass the liquid-gas phase boundary. This eliminates surface tension and preserves the single-crystal integrity.

FAQ 3: Resolving Amorphous Precipitates

Q: I am getting an amorphous gel rather than a crystalline powder. What went wrong? A: Amorphous precipitates indicate that the coordination bonds are forming irreversibly and randomly, without the thermodynamic "proofreading" required to build a long-range ordered lattice.

The Causality: MOF crystallization relies on the reversibility of the metal-ligand bond. If the deprotonation of your linker is too rapid (e.g., using too strong of a base) or the synthesis temperature is too low to allow bond dissociation, the system cannot correct structural defects. Increase the synthesis temperature to enhance bond reversibility, or use a weaker base to slowly generate the reactive carboxylate species.

Quantitative Data: Modulator Selection Guide

Selecting the right modulator is highly dependent on its pKa. A lower pKa means the modulator competes more aggressively with the linker, drastically slowing nucleation and yielding larger crystals (though often with higher defect densities).

ModulatorpKaTypical ConcentrationEffect on Nucleation RateTypical Crystal Size
Hydrochloric Acid (HCl) -7.0010 - 50 eq.Extremely SlowVery Large (up to 100 µm)
Trifluoroacetic Acid (TFA) 0.235 - 20 eq.Very SlowLarge (20 - 50 µm)
Formic Acid 3.7720 - 100 eq.ModerateMedium (5 - 20 µm)
Benzoic Acid 4.2020 - 50 eq.Moderate-FastMedium (5 - 15 µm)
Acetic Acid 4.7630 - 150 eq.FastSmall (1 - 5 µm)

Data synthesized from established defect-engineering studies on Zr-based MOFs [2].

Step-by-Step Experimental Methodologies

Protocol 1: Modulator-Assisted Solvothermal Synthesis of Single-Crystal Zr-MOFs

Purpose: To shift the reaction from kinetic to thermodynamic control for SCXRD-quality crystals.

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve the metal salt (e.g., ZrCl₄, 0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF). Causality: Complete dissolution prevents heterogeneous nucleation on undissolved particulate matter.

  • Modulator Addition: Add the selected modulator (e.g., 30 equivalents of Acetic Acid or 10 equivalents of Benzoic Acid) to the metal solution. Sonicate for 5 minutes. Causality: This allows the modulator to pre-coordinate with the Zr⁴⁺ ions, forming intermediate clusters and capping active sites before the linker is introduced.

  • Linker Addition: Add the organic linker (e.g., H₂BDC, 0.1 mmol) and sonicate until the solution is completely clear.

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 120°C for 48–72 hours. Self-Validating Check: Do not disturb or move the vial during this period. Mechanical agitation induces secondary nucleation, ruining single-crystal growth.

  • Controlled Cooling: Cool the oven to room temperature at a strictly controlled rate of 2–5°C/hour. Causality: Rapid cooling causes thermal shock, leading to crystal twinning or internal fracturing.

Protocol 2: Solvent Exchange and scCO2 Activation for Fragile MOF Crystals

Purpose: To prepare highly porous/fragile MOF crystals for SCXRD without capillary-induced degradation.

  • Mother Liquor Decanting: Using a glass Pasteur pipette, carefully remove the hot DMF mother liquor, leaving the crystals submerged in a thin layer of solvent. Self-Validating Check: The crystals must never be exposed to air. If the surface dries, capillary forces will instantly induce micro-cracking, rendering the crystal useless for diffraction.

  • Primary Solvent Exchange: Gently add 10 mL of anhydrous Ethanol (EtOH) to the vial. Let it soak for 12 hours. Repeat this exchange 3 times over 3 days. Causality: EtOH has a lower surface tension and readily displaces the bulky DMF molecules from the pores [4].

  • scCO2 Exchange: Transfer the EtOH-submerged crystals to a supercritical dryer. Flush the chamber with liquid CO₂ at 10°C and 100 bar to displace the EtOH. Soak for 4 hours, flushing periodically.

  • Supercritical Transition: Heat the chamber to 40°C (above the CO₂ critical point of 31.1°C). The liquid CO₂ transitions to a supercritical fluid, completely eliminating the liquid-gas meniscus [3].

  • Depressurization: Slowly vent the scCO₂ at a rate of 1 bar/min to prevent rapid expansion from damaging the lattice.

  • Mounting: Immediately transfer the dry, intact crystals into inert Paratone-N oil. This protects them from atmospheric moisture re-adsorption before mounting on the goniometer loop.

References

  • Source: PMC (nih.gov)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Metal–Organic Frameworks Precipitated by Reactive Crystallization in Supercritical CO2 Source: ACS Sustainable Chemistry & Engineering URL
  • In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites Source: Journal of the American Chemical Society URL
Troubleshooting

Technical Support Center: Navigating Stability Challenges of Triazole-Based Compounds in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-based compounds.[1] This resource provides comprehensive troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole-based compounds.[1] This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experiments.[1]

The triazole ring, whether a 1,2,3- or 1,2,4-isomer, is a foundational scaffold in medicinal chemistry and agrochemicals due to its metabolic stability and ability to engage in hydrogen bonding.[2][3] However, the stability of the overall molecule in solution can be compromised by its substituents and the experimental environment. Understanding these liabilities is crucial for generating reliable data and ensuring the efficacy and safety of new chemical entities.

Section 1: Troubleshooting Guide

This section addresses specific experimental observations with a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: My triazole compound's purity is decreasing in my aqueous assay buffer over several hours. What is the likely cause?

Answer: The most probable cause is hydrolysis. While the triazole ring itself is generally stable to hydrolysis under neutral pH, certain substituents can render the molecule susceptible to pH-dependent degradation.[1]

  • Causality Explained: The rate of hydrolysis is often influenced by the solution's pH.[1] Under acidic or basic conditions, functional groups on the triazole or its substituents can become protonated or deprotonated, creating sites that are vulnerable to nucleophilic attack by water. For example, harsh conditions like concentrated acids or bases at high temperatures can lead to ring hydrolysis or rearrangement, although this is highly dependent on the specific structure of the compound.[1] Some triazole-based drugs, for instance, have shown significant degradation under alkaline hydrolysis conditions.[4]

  • Troubleshooting Steps:

    • pH Monitoring: Confirm the pH of your buffer before and after adding the compound. Some compounds can alter the pH of unbuffered or weakly buffered solutions.

    • Run a pH Profile: Assess the compound's stability in a range of buffers (e.g., pH 4, 7, and 9) for the duration of your experiment.[1] This helps identify the pH at which the compound is most stable.

    • Temperature Control: Hydrolysis rates are temperature-dependent. Ensure your assays are run at a consistent, controlled temperature. If stability is a major issue, consider running experiments at a lower temperature.

    • Analytical Confirmation: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to monitor the appearance of new peaks (degradants) and the disappearance of the parent compound peak over time.[1][5]

Question 2: I'm observing several new, unidentified peaks in my HPLC analysis after leaving my compound solution on the benchtop. What could be happening?

Answer: This observation strongly suggests degradation due to either photolysis (light exposure) or oxidation (reaction with atmospheric oxygen).

  • Causality Explained:

    • Photodegradation: Many aromatic heterocyclic compounds, including triazoles, can absorb UV or even visible light. This absorbed energy can lead to bond cleavage and the formation of new structures (photoproducts).[6] The photostability of triazole drugs can vary significantly based on their chemical structure; for example, itraconazole and posaconazole are known to be considerably more susceptible to photodegradation than fluconazole or voriconazole.[7][8]

    • Oxidative Degradation: The presence of dissolved oxygen in the solvent can lead to oxidation, especially for molecules with electron-rich moieties or susceptible functional groups. This process can sometimes be initiated by radical mechanisms, where a hydrogen atom is abstracted, followed by the addition of molecular oxygen to form hydroperoxides, which then break down into various degradants.[9]

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and conduct experiments in amber vials or by wrapping containers in aluminum foil.[1] Compare the stability of a solution kept in the dark to one exposed to ambient lab light to confirm photosensitivity.[1]

    • Use Fresh Solvents: Use high-purity, freshly opened solvents to minimize the presence of dissolved oxygen and potential peroxide impurities.

    • Inert Atmosphere: If the compound is highly sensitive to oxidation, consider preparing solutions in a glovebox or by purging the solvent and the vial's headspace with an inert gas like argon or nitrogen.[1][10]

    • Forced Degradation Test: Intentionally stress the compound with an oxidizing agent (e.g., a dilute hydrogen peroxide solution) to see if the degradation products match those observed in your experiment. This helps confirm oxidative liability.[4]

Question 3: My results are inconsistent between experiments, and I suspect my frozen stock solution is the problem. What are the best practices for storing triazole solutions?

Answer: Inconsistent results often point to issues with stock solution integrity. Proper storage is critical to ensure reproducibility.

  • Causality Explained: Repeated freeze-thaw cycles can degrade compounds by promoting the formation of ice crystals that can physically damage molecules or by concentrating solutes in the unfrozen liquid phase, which can alter pH and accelerate reactions.[1][11] Furthermore, storing solutions for extended periods, even at low temperatures, may not fully halt slow degradation processes.

  • Troubleshooting Steps & Best Practices:

    • Aliquot Solutions: Prepare stock solutions and immediately divide them into small, single-use aliquots.[1] This practice minimizes the number of freeze-thaw cycles for the bulk of your stock.[1][11]

    • Optimal Storage Temperature: Store aliquots at a low temperature, such as -20°C or -80°C, in tightly sealed containers.[1]

    • Solvent Choice: Ensure the compound is fully dissolved. If a compound crashes out of solution upon freezing, it may not fully redissolve upon thawing, leading to inaccurate concentrations. If solubility is low, consider a different solvent or a co-solvent system.

    • Solid Storage as Primary Standard: For long-term storage, keeping the compound as a dry solid in a cool, dark, and dry place is generally preferable.[1][10] An inert atmosphere can provide additional protection.[1] Weigh out fresh material to prepare new stock solutions periodically.

    • Re-qualification: If a stock solution has been stored for a long time, it is good practice to re-analyze its concentration and purity (e.g., via HPLC or NMR) before use in critical experiments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for triazole compounds? The main degradation pathways are hydrolysis, oxidation, and photolysis.[1] While the core triazole ring is relatively robust, degradation is typically initiated at the substituents attached to the ring.[1][12] For example, oxidative degradation can occur via radical-mediated processes that involve the abstraction of a hydrogen atom from a side chain, followed by reaction with oxygen.[9] Hydrolysis often happens under harsh acidic or basic conditions, and photolysis can occur upon exposure to UV or ambient light.[1]

Q2: How do I design a basic stability-indicating study for a new triazole compound? A stability-indicating study, often called a forced degradation study, is essential to understand a compound's liabilities.[13] It involves exposing the compound to a variety of stress conditions that are harsher than typical experimental settings. A standard set of conditions includes:

  • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C.[13]

  • Base Hydrolysis: e.g., 0.02 N NaOH at 60°C.[13]

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature.[4]

  • Thermal Stress: Heating the solid compound (e.g., at 105°C) or a solution at an elevated temperature.

  • Photolytic Stress: Exposing the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

Samples are taken at various time points and analyzed by a separation technique like HPLC to see if the parent compound degrades and to resolve the degradant peaks from the main peak.[5][13]

Q3: Can the choice of solvent affect the stability of my triazole? Absolutely. The solvent can influence stability in several ways:

  • Reactivity: Protic solvents like water or methanol can act as nucleophiles in hydrolytic reactions.

  • pH: The solvent system, especially if it's a buffer, dictates the pH and thus the rate of acid/base-catalyzed degradation.[1]

  • Dissolved Gases: Solvents contain dissolved oxygen, which can participate in oxidative degradation.[9]

  • Polarity: The polarity of the solvent can influence the conformation of the molecule, potentially exposing or protecting labile functional groups.

It is crucial to use high-purity, appropriate solvents and to assess stability in the specific medium used for your experiment.[1]

Section 3: Key Experimental Protocols

Protocol 3.1: Forced Degradation Study for a Novel Triazole Compound

This protocol provides a framework for evaluating the intrinsic stability of a triazole compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • Triazole compound

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Buffers (e.g., acetate pH 4, phosphate pH 7, borate pH 9)[1]

  • 0.1 N HCl, 0.1 N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Calibrated pH meter, oven, and photostability chamber (if available)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the triazole compound in a suitable organic solvent (e.g., acetonitrile).[1]

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

    • Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.1 N NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Mix with HPLC-grade water. Incubate at 60°C.

    • Oxidative Stress: Mix with 3% H₂O₂. Keep at room temperature.

    • Photolytic Stress: Expose a solution (in a quartz cuvette or appropriate transparent vial) to light according to ICH Q1B guidelines. Keep a control sample wrapped in foil in the dark.

    • Thermal Stress (Solution): Prepare a solution in your typical assay buffer and incubate at 60°C.

  • Sampling: Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[1]

  • Quenching: Immediately stop the degradation reaction before analysis. For acid/base samples, neutralize with an equimolar amount of base/acid. For thermal samples, cool on ice.[1]

  • HPLC Analysis: Analyze all samples using an appropriate HPLC method. The method should be capable of separating the parent peak from any new peaks that appear. A DAD detector is useful for assessing peak purity.[4][5]

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound over time.

    • Note the number and relative retention times of the degradation products.

    • Confirm that the analytical peak for the parent drug is spectrally pure in the presence of degradants.

Data Interpretation Summary

The results from a forced degradation study can be summarized to quickly identify liabilities.

Stress ConditionTypical ObservationImplication for Handling & Storage
Acid Hydrolysis Significant degradation, new peaks appearAvoid acidic buffers/media. Ensure pH > 7 for storage.
Base Hydrolysis Significant degradation, new peaks appearAvoid basic buffers/media. Ensure pH < 7 for storage.
Oxidation (H₂O₂) Rapid loss of parent peakCompound is oxygen-sensitive. Use degassed solvents; store under inert gas.
Photolysis Degradation in light-exposed sample vs. dark controlCompound is photosensitive. Protect from light at all times using amber vials/foil.
Thermal Degradation at elevated temperatureAvoid high temperatures during experiments and storage.

Section 4: Visualization of Key Workflows

Diagram 1: General Degradation Pathways for Triazoles

cluster_conditions Stress Conditions cluster_products Degradation Products Parent Triazole Compound in Solution Acid Acidic pH (e.g., HCl) Parent->Acid Hydrolysis Base Basic pH (e.g., NaOH) Parent->Base Oxidant Oxidant (e.g., O₂, H₂O₂) Parent->Oxidant Oxidation Light Light (UV/Visible) Parent->Light Photolysis Hydrolysis_P Hydrolysis Products (e.g., ring opening, side-chain cleavage) Acid->Hydrolysis_P Base->Hydrolysis_P Oxidation_P Oxidation Products (e.g., N-oxides, hydroxylated species) Oxidant->Oxidation_P Photo_P Photodegradation Products (e.g., isomers, fragments) Light->Photo_P

Caption: Major degradation pathways affecting triazole compounds in solution.

Diagram 2: Experimental Workflow for a Stability Study

A 1. Prepare Stock Solution (1 mg/mL in ACN) B 2. Prepare Stress Samples (Acid, Base, H₂O₂, Light, Heat) A->B Dilute with stressor C 3. Incubate & Sample (t = 0, 2, 8, 24h) B->C Time course D 4. Quench Reaction (Neutralize / Cool) C->D Stop degradation E 5. HPLC-DAD Analysis D->E Inject sample F 6. Data Interpretation (% Degradation, Peak Purity) E->F Analyze chromatograms G 7. Identify Liabilities & Define Optimal Storage/Handling F->G Draw conclusions

Caption: Step-by-step workflow for assessing triazole compound stability.

References

  • BenchChem. (2025).
  • Ueyama, E., Nishiura, A., Tanimoto, T., & Harada, T. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 102(1), 143-151. [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from Wikipedia. [Link]

  • Ho, T. T., Nguyen, T. K. C., Tran, T. N. M., Le, T. S., Vo, T. B. H., & Nguyen, N. L. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology, 34(1), 114-126. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 264-268. [Link]

  • van den Berg, F., Le, T. U., & van der Meer, J. R. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment. BenchChem.
  • EAWAG Biocatalysis/Biodegradation Database. (2011). Triazophos Degradation Pathway. [Link]

  • de Lima, L. F., Ferreira, L. S., de Oliveira, A. R. M., & Cesar, I. C. (2026). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Journal of Pharmaceutical and Biomedical Analysis, 223, 115169. [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). [Link]

  • Ahmed, A. S., Abdellatif, K. R. A., & El-Gazzar, A. R. B. A. (2016). Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. Molecules, 21(12), 1698. [Link]

  • Gut, A., Szymański, P., & Gryko, D. (2020). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Molecules, 25(23), 5585. [Link]

  • Ho, T. T., Nguyen, T. K. C., Tran, T. N. M., Le, T. S., Vo, T. B. H., & Nguyen, N. L. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology. [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. ResearchGate. [Link]

  • El-Gazzar, A. R. B. A., & Gobouri, A. A. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3603. [Link]

  • Kaur, R., & Sharma, V. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 888222. [Link]

  • Kaur, R., & Sharma, V. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]

  • SciSpace. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. [Link]

  • ResearchGate. (2025). Degradation of 1,2,4-Triazole fungicides in the environment. [Link]

  • van den Berg, F., Le, T. U., & van der Meer, J. R. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. [Link]

  • Wang, J., et al. (2015). Electrochemical degradation of triazole fungicides in aqueous solution. ResearchGate. [Link]

  • Zhang, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1032085. [Link]

  • Kaewsuya, P., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20959-20967. [Link]

  • Kaewsuya, P., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]

  • Al-Maydama, H. M. A., et al. (2012). The determination of the stability constants of complexes of 1,2,4-triazoles and biologically relevant ligands with M(II) by potentiometric titration in aqueous solution. Journal of Chemical and Engineering Data, 57(5), 1489-1496. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-868. [Link]

  • Wang, Y., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Notario, D., et al. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. [Link]

  • Li, C., et al. (2017). Preparation and Characterization of Poly-1,2,3-triazole with Chiral 2(5H)-Furanone Moiety as Potential Optical Brightening Agents. ACS Omega, 2(9), 5692-5699. [Link]

  • Castro, S., et al. (2005). Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture. Environmental Science & Technology, 39(16), 6060-6068. [Link]

  • Dubey, I. (2015). What to select for storing your compound: neat vs. in solution? ResearchGate. [Link]

  • Berman, J., & Krysan, D. J. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Fungal Genetics and Biology, 155, 103608. [Link]

  • Al-Masoudi, W. A. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of Glucose-based 1,2,3-Triazole. Baghdad Science Journal. [Link]

  • Scribd. (n.d.). Compound Handling and Storage Guidelines. [Link]

  • Sharma, K., et al. (2021). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Current Organic Chemistry, 25(13), 1541-1559. [Link]

Sources

Optimization

Optimizing parameters for DFT calculations of flexible biphenyl molecules

Welcome to the Computational Chemistry Technical Support Center . As a Senior Application Scientist, I frequently assist drug development professionals and materials scientists with the notoriously difficult task of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Computational Chemistry Technical Support Center . As a Senior Application Scientist, I frequently assist drug development professionals and materials scientists with the notoriously difficult task of modeling flexible biphenyls.

The internal rotation around the central C–C bond in biphenyl is governed by a delicate balance between π-conjugation (which favors a planar 0° conformation) and steric repulsion between ortho-hydrogens (which favors an orthogonal 90° conformation). Standard Density Functional Theory (DFT) protocols often fail dramatically here. This guide provides field-proven, self-validating troubleshooting workflows to ensure absolute scientific integrity in your conformational analyses.

Diagnostic Workflow: Biphenyl Conformational Analysis

DFT_Troubleshooting Start Start: Biphenyl DFT Optimization CheckGeom Does geometry converge to ~44°? Start->CheckGeom Dispersion Add Dispersion Correction (e.g., D3, D3BJ, or wB97XD) CheckGeom->Dispersion No (0° or 90°) CheckBarrier Are planar/orthogonal barriers accurate? (Exp: ~8.0 & 8.3 kJ/mol) CheckGeom->CheckBarrier Yes (~44°) Dispersion->CheckGeom BSSE Increase Basis Set Size (Mitigate BSSE: def2-TZVP/cc-pVTZ) CheckBarrier->BSSE No (Over/Underestimated) CheckFreq Are there imaginary frequencies? CheckBarrier->CheckFreq Yes BSSE->CheckBarrier Grid Use UltraFine Integration Grid & Tight Convergence Criteria CheckFreq->Grid Yes Success Valid PES & Ground State Achieved CheckFreq->Success No Grid->CheckFreq

Diagnostic workflow for troubleshooting biphenyl DFT optimizations.

Core FAQs & Troubleshooting Guides

Q1: Why does my biphenyl optimization converge to a coplanar (0°) or orthogonal (90°) geometry instead of the experimental ~44°? The Causality: Standard DFT functionals (such as B3LYP or PBE) inherently fail to capture medium-to-long-range electron correlation—specifically, London dispersion forces. Without dispersion, the functional miscalculates the attractive non-covalent interactions between the two phenyl rings. Consequently, the delicate energetic balance is broken, and the molecule artificially collapses into a coplanar or orthogonal state depending on the functional's exchange bias. The Solution: You must apply an empirical dispersion correction. Grimme’s D3 (preferably with Becke-Johnson damping, D3BJ) or D4 corrections are mandatory. Alternatively, use range-separated hybrid functionals that include dispersion by design, such as ωB97X-D. Benchmarking studies demonstrate that dispersion-corrected functionals like.

Q2: How does Basis Set Superposition Error (BSSE) affect the torsional barrier, and how do I mitigate it? The Causality: Intramolecular BSSE occurs when the basis functions of one phenyl ring artificially overlap with the other ring, artificially lowering the energy of the system. This error is highly conformation-dependent; it is most severe at the planar 0° conformation where the rings are closest. If you use a small basis set (e.g., Pople's 6-31G*), the planar state is artificially stabilized, leading to a drastically overestimated planar barrier and an underestimated orthogonal barrier. The Solution: Establish a self-validating protocol by running a basis set convergence test. You will observe that as you move from double-zeta to triple-zeta basis sets, the planar barrier drops. You must use flexible basis sets of at least augmented triple-zeta quality (e.g., def2-TZVPP or aug-cc-pVTZ) to minimize intramolecular BSSE and accurately reproduce the.

Q3: I'm getting imaginary frequencies or very shallow potential energy surfaces. What grid and convergence criteria should I use? The Causality: The potential energy surface (PES) near the biphenyl minimum is exceptionally shallow (the 44.4° conformation lies only fractions of a kJ/mol below adjacent angles). Default integration grids in software like Gaussian or ORCA often introduce numerical noise that exceeds the actual energy differences of these low-frequency torsional modes, resulting in spurious imaginary frequencies. The Solution: Always specify an ultra-fine integration grid (e.g., Integral(Grid=UltraFine) in Gaussian or Grid5 in ORCA) and tighten the SCF convergence criteria to at least 10⁻⁸ au. Furthermore, electronic energies must be corrected with zero-point vibrational energies (ZPE) and thermal free energy corrections, as thermal effects significantly shift the true minimum angle.

Quantitative Benchmarking Data

To aid in your experimental design, the following table summarizes the performance of various functional and basis set combinations in predicting the biphenyl torsional potential.

Method (Functional / Basis Set)Dispersion CorrectionEquilibrium Angle (°)Planar Barrier (kJ/mol)Orthogonal Barrier (kJ/mol)Diagnostic Notes
B3LYP / 6-31G(d) None~39.511.2 (Over)6.1 (Under)Fails due to missing dispersion & severe BSSE.
B3LYP / aug-cc-pVQZ None~40.19.79.2Better basis reduces BSSE, but lacks dispersion.
B3LYP-D3 / def2-TZVPP D3 (Grimme)~44.0~8.0~8.3Excellent agreement; recommended for routine screening.
ωB97X-D / cc-pVTZ Included~44.2~8.1~8.4Range-separated with dispersion; highly robust.
CCSD(T) / CBS (Ref) N/A44.4 8.0 8.3 Gold standard ab initio reference .

Step-by-Step Methodology: Mapping the Torsional PES

To ensure your computational protocol is self-validating, do not rely on a single geometry optimization. Map the entire Potential Energy Surface (PES) using the following workflow:

Step 1: Unconstrained Ground State Optimization

  • Action: Optimize the biphenyl molecule using B3LYP-D3BJ/def2-TZVPP with an ultra-fine integration grid.

  • Validation: Run a frequency calculation. Ensure there are zero imaginary frequencies. The resulting C–C–C–C dihedral angle should be approximately 44°.

Step 2: Relaxed PES Scan

  • Action: Set up a relaxed coordinate scan for the central C–C–C–C dihedral angle.

  • Parameters: Scan from 0° to 90° in increments of 5°. At each step, freeze the dihedral angle but allow all other internal coordinates (bond lengths, other angles) to fully relax.

  • Causality: A relaxed scan is critical because the bond lengths (especially the central C–C bond) change as a function of the dihedral angle due to varying degrees of π-conjugation. A rigid scan will yield artificially high barriers.

Step 3: High-Level Single Point Energy Corrections

  • Action: Take the geometries generated from the PES scan and perform single-point energy calculations using a larger basis set (e.g., aug-cc-pVQZ) or a higher-level theory (e.g., DLPNO-CCSD(T)).

  • Validation: Apply the Zero-Point Energy (ZPE) and thermal corrections obtained from the Step 1 frequency calculations to these high-level single points to derive the true Gibbs Free Energy (ΔG) barriers.

Step 4: Barrier Verification

  • Action: Extract the energy differences at 0° (Planar Transition State) and 90° (Orthogonal Transition State) relative to the ~44° minimum.

  • Validation: Confirm that the planar barrier is ~8.0 kJ/mol and the orthogonal barrier is ~8.3 kJ/mol. If the planar barrier is significantly higher, your basis set is still too small (residual BSSE).

References

  • Johansson, M. P., & Olsen, J. (2008). "Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment." Journal of Chemical Theory and Computation, 4(9), 1460-1471. URL:[Link]

  • Masson, E. (2013). "Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study." Organic & Biomolecular Chemistry, 11(17), 2859-2871. URL:[Link]

Reference Data & Comparative Studies

Validation

1,2,4-Triazole vs. 1,2,3-Triazole Ligands in Coordination Chemistry: A Technical Comparison Guide

As coordination chemistry evolves toward the design of functional, stimuli-responsive materials, the selection of nitrogen-rich heterocyclic ligands dictates both the architecture and the electronic properties of the res...

Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry evolves toward the design of functional, stimuli-responsive materials, the selection of nitrogen-rich heterocyclic ligands dictates both the architecture and the electronic properties of the resulting complexes. Among these, 1,2,4-triazole and 1,2,3-triazole represent two distinct paradigms. While 1,2,4-triazoles are unparalleled in constructing rigid, multi-nuclear architectures like Spin Crossover (SCO) polymers, 1,2,3-triazoles offer unprecedented synthetic modularity via "click" chemistry, making them ideal for fine-tuning photophysical properties.

This guide provides an objective, data-driven comparison of their coordination modes, performance metrics, and field-proven experimental workflows for researchers and drug development professionals.

Structural and Electronic Foundations

The fundamental difference between these isomers lies in the spatial distribution of their heteroatoms, which directly governs their coordination behavior and ligand field strength.

  • 1,2,4-Triazole: Characterized by nitrogen atoms at positions 1, 2, and 4. The adjacent N1 and N2 atoms are perfectly positioned to act as short bridging ligands between two metal centers (e.g., Fe(II), Cu(II), Cd(II))[1]. This μ2​ -N1,N2 coordination mode enforces a rigid, close-proximity bimetallic or polymeric structure. The N4 atom can also coordinate, leading to the formation of complex 2D and 3D metal-organic frameworks (MOFs)[2].

  • 1,2,3-Triazole: Features three consecutive nitrogen atoms. While it has the capacity to bridge, it is most frequently utilized as a chelating ligand when substituted at the 1- and 4-positions. The 1,2,3-triazole ring is a strong σ -donor and a weak π -acceptor, making it an excellent bioisostere for pyridine in luminescent and catalytic complexes[3].

CoordinationModes Root Triazole Isomers in Coordination Chemistry T124 1,2,4-Triazole Root->T124 T123 1,2,3-Triazole Root->T123 M124_1 μ2-N1,N2 Bridging (Rigid 1D/2D/3D Polymers) T124->M124_1 Ideal for SCO M124_2 N4 Monodentate (Discrete Complexes) T124->M124_2 M123_1 Chelating (Bidentate/Tridentate) via Substituents T123->M123_1 Ideal for Luminescence M123_2 N3 Monodentate / Bridging (Less Common) T123->M123_2

Logical mapping of 1,2,4-triazole and 1,2,3-triazole coordination modes and primary applications.

1,2,4-Triazoles: The Champions of Spin Crossover (SCO)

The Causality of Performance: The μ2​ -N1,N2 bridging mode of 1,2,4-triazoles creates an octahedral FeN6​ coordination sphere with a ligand field strength ( Δo​ ) that perfectly matches the spin-pairing energy of Fe(II)[4]. When subjected to thermal stimuli, the Fe(II) center transitions between a diamagnetic Low-Spin (LS, S=0 ) state and a paramagnetic High-Spin (HS, S=2 ) state[5]. The rigid 1D polymeric chain ensures high intermolecular cooperativity, meaning the spin transition is abrupt and accompanied by a wide thermal hysteresis loop—a critical requirement for memory storage and display devices[1],[6].

Experimental Protocol: Synthesis of 1D Polymeric Fe(NH2trz)32

Self-Validating Mechanism: The successful formation of the SCO polymer is visually validated by thermochromism. The complex will be white/colorless at room temperature (High-Spin) and transition to a vibrant pink/magenta upon cooling (Low-Spin)[6].

  • Precursor Preparation: Dissolve 3.0 mmol of 4-amino-1,2,4-triazole (NH2trz) in 5 mL of methanol. In a separate vial, dissolve 1.0 mmol of Fe(NO3​)2​⋅6H2​O and 10 mg of L-ascorbic acid in 5 mL of deionized water. Note: Ascorbic acid is critical to prevent the oxidation of Fe(II) to Fe(III).

  • Polymerization: Slowly layer the iron solution onto the ligand solution, or mix them dropwise under continuous stirring.

  • Isolation: A white precipitate will form immediately or within a few hours, indicating the self-assembly of the 1D polymeric chain. Filter the precipitate using vacuum filtration.

  • Purification: Wash successively with water, methanol, and diethyl ether to remove unreacted precursors, then dry under a vacuum.

  • Validation: Test the SCO behavior by dipping a glass vial containing the powder into liquid nitrogen; observe the immediate white-to-pink transition.

1,2,3-Triazoles: Precision Engineering via Click Chemistry

The Causality of Performance: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions[3]. By placing coordinating groups (like pyridine) on the alkyne or azide, researchers can design bidentate or tridentate chelators that rival traditional 2,2'-bipyridine (bpy) ligands[7]. Furthermore, the electronic properties can be finely tuned by choosing between "regular" and "inverse" click ligands, which significantly impacts the metal-to-ligand charge transfer (MLCT) excited state lifetimes in Ru(II) and Pt(II) complexes[8].

Experimental Protocol: Synthesis of a Ru(II) 2-Pyridyl-1,2,3-triazole Complex

Self-Validating Mechanism: The CuAAC reaction is validated by the disappearance of the azide stretching band (~2100 cm⁻¹) in FTIR. The subsequent metal complexation is validated by the emergence of a strong MLCT absorption band in the visible region (~400-450 nm) via UV-Vis spectroscopy[9],[8].

  • Ligand Synthesis (CuAAC): Combine 2-ethynylpyridine (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of water and tert-butanol. Add CuSO4​⋅5H2​O (5 mol%) and sodium ascorbate (10 mol%). Stir at room temperature for 12 hours[3].

  • Ligand Isolation: Extract the product (2-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine) with dichloromethane, wash with brine, dry over MgSO4​ , and evaporate the solvent.

  • Complexation: Reflux the synthesized ligand (1.0 mmol) with [Ru(bpy)2​Cl2​]⋅2H2​O (1.0 mmol) in an ethanol/water (3:1) mixture for 6 hours under an inert argon atmosphere[8].

  • Purification: Cool the mixture to room temperature and add aqueous NH4​PF6​ to precipitate the complex as a hexafluorophosphate salt. Filter and purify via size-exclusion chromatography (e.g., Sephadex LH-20) using acetonitrile as the eluent.

CuAAC_Workflow Step1 Precursors (Azide + Alkyne) Step2 CuAAC Reaction Cu(I) Catalyst, RT Step1->Step2 Step3 1,2,3-Triazole Ligand (Chelator) Step2->Step3 Regioselective 1,4-substitution Step4 Metal Complexation (e.g., Ru, Pt, Ir) Step3->Step4 Step5 Functional Complex (Luminescent/Catalytic) Step4->Step5 MLCT state formation

Step-by-step workflow for the synthesis and complexation of 1,2,3-triazole click ligands.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two ligand classes to aid in experimental design:

Feature1,2,4-Triazole1,2,3-Triazole
Primary Synthesis Route Condensation reactions (e.g., hydrazine + formamide derivatives)CuAAC (Click Chemistry)
Dominant Coordination μ2​ -N1,N2 bridgingChelating (bidentate/tridentate via substituents)
Ligand Field Strength Strong (Ideal for Fe(II) SCO pairing energy)Moderate to Strong ( σ -donor)
Structural Topology 1D chains, 2D/3D MOFsDiscrete mononuclear or dinuclear complexes
Key Applications Spin crossover, magnetic memory, thermochromic sensorsLuminescence, photocatalysis, biological switches
Chemical Modularity Low (Modification usually limited to the N4 position)Exceptionally High (Modular azide/alkyne pairing)

Conclusion

The choice between 1,2,4-triazole and 1,2,3-triazole ligands is fundamentally a choice between structural rigidity and synthetic modularity . If the goal is to engineer highly cooperative, multi-nuclear frameworks such as Spin Crossover materials, the μ2​ -N1,N2 bridging capability of 1,2,4-triazoles is unmatched. Conversely, if the objective is to fine-tune the photophysical or electrochemical properties of a discrete metal center for luminescence or catalysis, the 1,2,3-triazole—synthesized via highly efficient click chemistry—provides the necessary precision and electronic control.

References

  • Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. PMC (nih.gov).[Link]

  • Special classes of iron(II) azole spin crossover compounds. SciSpace.[Link]

  • Synthesis and characterization of compounds containing 1,2,3-triazole via click reaction and Ag(I) complex. ResearchGate.[Link]

  • Abrupt Spin Crossover Behavior in a Linear N1,N2-Triazole Bridged Trinuclear Fe(II) Complex. MDPI.[Link]

  • Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches? PMC (nih.gov).[Link]

  • Spin-crossover 3D architectures of Fe (II) complex bearing triazole ligand SA. Amolegbe. Journal of Chemical Society of Nigeria.[Link]

  • Spin Crossover and Thermochromism of Iron(II) Coordination Compounds with 1,2,4-Triazoles and Tris(pyrazol-1-yl)methanes. ResearchGate.[Link]

  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. MDPI.[Link]

  • Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. ACS Publications.[Link]

Sources

Comparative

4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl vs. bix Ligand in Polymer Synthesis: A Comparative Guide

Executive Summary In the rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), the selection of nitrogen-donor (N-donor) ligands is the primary determinant of framework topology, porosity, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), the selection of nitrogen-donor (N-donor) ligands is the primary determinant of framework topology, porosity, and stability. This guide provides an objective, data-driven comparison between two prominent bis-N-donor ligands: the highly rigid 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl and the conformationally flexible bix[1,4-bis(imidazol-1-ylmethyl)benzene] . By analyzing their mechanistic behavior, structural outcomes, and experimental workflows, this guide equips researchers and drug development professionals with the insights necessary to select the optimal ligand for advanced material synthesis.

Mechanistic Profiling: Rigidity vs. Flexibility

The fundamental divergence in the performance of these two ligands stems from their backbone architecture, which dictates their rotational degrees of freedom and subsequent coordination behavior.

4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl (Rigid Control)

This ligand features two 1,2,4-triazole rings anchored to a rigid biphenyl core [3].

  • Causality of Rigidity: The absence of sp³-hybridized spacer atoms restricts the ligand to a highly linear, extended conformation. The extended π-conjugation across the biphenyl system enforces coplanarity (or a fixed dihedral angle) and promotes strong intermolecular π-π stacking.

  • Structural Outcome: When reacted with transition metals (e.g., Zn²⁺, Cd²⁺), this ligand acts as a rigid strut, reliably producing high-symmetry, predictable architectures such as 2D square grids or 3D interpenetrated diamondoid networks. The resulting polymers exhibit exceptional thermal and mechanical stability, making them ideal for gas separation and rigid luminescent sensors.

bix Ligand: 1,4-bis(imidazol-1-ylmethyl)benzene (Flexible Adaptation)

The bix ligand consists of two imidazole rings connected to a central benzene ring via methylene (-CH₂-) spacers [1].

  • Causality of Flexibility: The sp³-hybridized methylene groups act as "hinges," allowing the imidazole rings to rotate freely. This enables the ligand to adopt multiple conformations—most notably anti (trans) and gauche (cis)—to accommodate the specific steric and electronic demands of the metal center and any secondary co-ligands [1].

  • Structural Outcome: This unpredictable conformational behavior leads to immense structural diversity. The bix ligand is renowned for forming entangled architectures, including 1D helices, 2D polyrotaxanes, and even amorphous coordination nanomaterials [1, 2]. While thermal stability is generally lower than its rigid counterparts, bix-based CPs excel in dynamic, stimuli-responsive applications and drug delivery matrices.

TopologyLogic Ligand N-Donor Ligand Selection Rigid 4,4'-Di(1H-1,2,4-triazol-1-yl) -1,1'-biphenyl (Rigid Core) Ligand->Rigid Flexible bix Ligand (Flexible -CH2- Spacers) Ligand->Flexible Conf1 Single Extended Conformation Rigid->Conf1 Conf2 Multiple Conformations (anti / gauche) Flexible->Conf2 Top1 High-Symmetry Grids Interpenetrated Nets Conf1->Top1 Top2 Helices, Polyrotaxanes Amorphous Networks Conf2->Top2

Fig 1. Ligand rigidity dictates conformational freedom and resulting polymer topology.

Quantitative Data Comparison

The following table summarizes the experimental and physicochemical properties of coordination polymers typically synthesized using these two ligands.

Property / Metric4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenylbix [1,4-bis(imidazol-1-ylmethyl)benzene]
Ligand Flexibility Highly Rigid (Linear strut)Highly Flexible (Methylene hinges)
Donor Groups 1,2,4-Triazole (Strong N-donor)Imidazole (Strong N-donor)
Typical Conformations Extended / LinearAnti (trans) and Gauche (cis) [1]
Dominant Topologies 2D Grids, 3D Diamondoid, Interpenetrated1D Helices, 2D Polyrotaxanes, Amorphous [1, 2]
Thermal Stability High (>350 °C)Moderate (~250–300 °C)
Defect Tolerance Low (Rigidity prevents self-healing during rapid synthesis)High (Flexibility allows dynamic error-correction)
Primary Applications Gas Storage, Rigid Luminescent Probes [3]Stimuli-Responsive Materials, Amorphous Nanoscale CPs [1]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following solvothermal methodologies are designed as self-validating systems. Each step includes a built-in verification mechanism to confirm the success of the reaction phase before proceeding.

Protocol A: Synthesis of a Rigid 3D Network using 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl

Objective: Synthesize a highly crystalline, interpenetrated 3D framework using kinetic control and defect annealing.

  • Precursor Preparation: Combine 0.1 mmol of the rigid biphenyl ligand and 0.1 mmol of a dicarboxylic acid co-ligand (e.g., 1,4-benzenedicarboxylic acid) with 0.2 mmol of Zn(NO₃)₂·6H₂O.

    • Validation Check: Ensure precise stoichiometric ratios. An excess of the rigid ligand will rapidly precipitate as an uncoordinated organic phase.

  • Solvent System Selection: Dissolve the mixture in 10 mL of a DMF/H₂O (4:1 v/v) solvent mixture.

    • Causality: DMF fully solubilizes the extended aromatic ligand, while water facilitates the dissolution of the metal salt and modulates the deprotonation rate of the co-ligand.

    • Validation Check: The solution must be optically clear after 15 minutes of sonication. Turbidity indicates incomplete dissolution, requiring slight heating or additional DMF.

  • Solvothermal Assembly: Seal the solution in a 15 mL Teflon-lined stainless steel autoclave and heat to 120 °C for 72 hours.

    • Causality: 120 °C provides sufficient thermal energy to overcome the activation barrier for reversible coordination bond formation, allowing the rigid struts to "error-check" and find their thermodynamic minimum.

  • Controlled Cooling & Defect Annealing: Cool the autoclave to room temperature at a strict rate of 2 °C/h.

    • Causality: Rapid cooling traps kinetic defects and yields amorphous powders. Slow cooling allows the rigid ligands to align via π-π stacking, yielding X-ray quality single crystals.

    • Validation Check: The presence of distinct, faceted block crystals validates successful thermodynamic control.

  • Activation: Wash the crystals with fresh DMF (3 × 5 mL) followed by methanol (3 × 5 mL), then dry under vacuum at 80 °C.

    • Validation Check: Perform Powder X-Ray Diffraction (PXRD). The experimental pattern must match the simulated pattern from single-crystal data, confirming bulk phase purity.

Protocol B: Synthesis of a Flexible Polyrotaxane using bix Ligand

Objective: Exploit the conformational flexibility of bix to synthesize an entangled 2D polyrotaxane network [2].

  • Precursor Preparation: Combine 0.2 mmol of bix ligand with 0.1 mmol of Co(NO₃)₂·6H₂O.

    • Causality: A 2:1 ligand-to-metal ratio forces the flexible bix ligands to act as bridging spacers rather than terminal chelators, promoting entanglement.

  • Solvent System Selection: Dissolve the mixture in 10 mL of an Ethanol/H₂O (1:1 v/v) mixture.

    • Validation Check: The bix ligand is highly soluble in alcohols; complete dissolution at room temperature confirms precursor viability.

  • Solvothermal Assembly: Seal in a Teflon-lined autoclave and heat to 100 °C for 48 hours.

    • Causality: A lower temperature (100 °C) is used compared to the rigid ligand to prevent the thermal degradation of the flexible methylene spacers while still allowing the gauche and anti conformers to interconvert dynamically.

  • Controlled Cooling: Cool to room temperature at 5 °C/h.

    • Causality: The flexible nature of bix makes it more forgiving during crystallization; a slightly faster cooling rate still yields entangled crystalline networks [1].

  • Activation: Filter the resulting crystals, wash with ethanol, and air-dry.

    • Validation Check: Thermogravimetric Analysis (TGA) should show a gradual weight loss corresponding to trapped solvent molecules, validating the presence of the flexible, porous polyrotaxane architecture.

Workflow Start Precursor Preparation Metal Salt + Ligand + Co-ligand Solvent Solvent System Selection (e.g., DMF/H2O or EtOH/H2O) Start->Solvent Visual Check: Complete Dissolution Heating Solvothermal Synthesis (100-120°C, 48-72h) Solvent->Heating Autogenous Pressure Generation Cooling Controlled Cooling (2-5°C/h) Heating->Cooling Thermodynamic Error-Checking Wash Washing & Activation (Solvent Exchange & PXRD Check) Cooling->Wash Crystal Harvest & Defect Annealing

Fig 2. Self-validating solvothermal workflow for coordination polymer synthesis.

Conclusion

The choice between 4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl and the bix ligand represents a fundamental trade-off between structural predictability and conformational diversity. The rigid biphenyl ligand is the superior choice for applications demanding high thermal stability, permanent porosity, and structural rigidity. Conversely, the flexible bix ligand is unparalleled when targeting entangled topologies, dynamic frameworks, or amorphous coordination polymers for advanced drug delivery and stimuli-responsive applications. Understanding the causality between ligand architecture and solvothermal thermodynamics is critical for the successful engineering of these advanced materials.

References

  • Adarsh, N. N., Novio, F., & Ruiz-Molina, D. (2016). Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Dalton Transactions, 45(28), 11233-11255. URL: [Link]

  • Hoskins, B. F., Robson, R., & Slizys, D. A. (1997). An Infinite 2D Polyrotaxane Network in Ag2(bix)3(NO3)2 (bix = 1,4-Bis(imidazol-1-yl-methyl)benzene). Journal of the American Chemical Society, 119(12), 2952-2953. URL: [Link]

  • CD Bioparticles. (2023). 4,4-di (4H-1,2,4-triazol-4-yl)-1,1-biphenyl Product Specifications. CD Bioparticles Material Catalog. URL: [Link]

Validation

Introduction: The Biphenyl-1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the structure-activity relationship (SAR) of substituted biphenyl-1,2,4-triazoles. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the structure-activity relationship (SAR) of substituted biphenyl-1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of these compounds' performance based on experimental data. We will delve into the nuances of how structural modifications influence biological activity, providing you with the insights needed to guide your own research and development efforts.

The 1,2,4-triazole ring is a well-established pharmacophore, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, make it a versatile scaffold in drug design.[3] When coupled with a biphenyl moiety, the resulting biphenyl-1,2,4-triazole scaffold offers a three-dimensional structure that can effectively probe the binding sites of various biological targets. This guide will explore the SAR of this promising class of compounds across different therapeutic areas, highlighting key structural features that govern their efficacy.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of substituted biphenyl-1,2,4-triazoles is profoundly influenced by the nature and position of substituents on both the biphenyl and triazole rings. Below, we compare the SAR of these compounds in three key therapeutic areas: oncology, cardiovascular disease, and neuroprotection.

Anticancer Activity: Targeting Proliferative Pathways

Biphenyl-1,2,4-triazoles have emerged as a promising class of anticancer agents, with activities attributed to various mechanisms, including tubulin polymerization inhibition and aromatase inhibition.[4][5][6]

Key SAR Insights:

  • Substitution on the Biphenyl Ring: The position and nature of substituents on the biphenyl ring are critical for anticancer potency. For instance, in a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, substitutions on the phenyl rings significantly impacted cytotoxicity against HeLa cells.[6]

  • Substituents on the Triazole Ring: Modifications to the triazole ring can influence both potency and selectivity. The linkage of different heterocyclic moieties to the triazole can modulate the compound's interaction with its biological target.

Comparative Data on Anticancer Activity:

Compound IDSubstituent (Biphenyl Ring)Substituent (Other)Target/Cell LineIC50 (µM)Reference
7d 4-Br-HeLa<12[6]
7e 2,4-di-Cl-HeLa<12[6]
10a H-HeLa5.6[6]
10d 4-Br, 4-Cl-HeLa9.8[6]

This table summarizes the cytotoxic activity of selected biphenyl-1,2,4-triazole derivatives against the HeLa cancer cell line.

Antihypertensive Activity: Targeting the Renin-Angiotensin System

A series of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives have been investigated as angiotensin II subtype 2 (AT2) receptor agonists for the treatment of hypertension.[7][8]

Key SAR Insights:

  • Sulfonamide Linkage: The presence of a sulfonamide linker between the biphenyl and the triazole-containing moiety is a key structural feature for AT2 receptor affinity.

  • Substituents on the Biphenyl Ring: The substitution pattern on the biphenyl ring plays a crucial role in modulating the affinity and selectivity for the AT2 receptor.

Comparative Data on Antihypertensive Activity:

Compound IDSubstituent (Biphenyl Ring)TargetIC50 (nM)Reference
14f 5-substitutedAT2 Receptor0.4[7][8]
15e 5-substitutedAT2 Receptor5.0[7][8]
Losartan (Reference Drug)AT1 Receptor Antagonist-[7][8]

This table highlights the potent AT2 receptor affinity of biphenyl-1,2,4-triazole derivatives compared to the reference drug Losartan.

Neuroprotective Activity: Combating Oxidative Stress

Substituted 1,2,4-triazoles have been explored for their neuroprotective effects, particularly in the context of ischemic brain injury.[9][10] Their mechanism of action often involves the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[9][10]

Key SAR Insights:

  • Phenolic Groups: The introduction of phenolic hydroxyl groups can enhance antioxidant and neuroprotective activity by scavenging reactive oxygen species (ROS).[10]

  • Alkyl Substituents: The presence of small alkyl groups, such as methyl groups, on the triazole or associated phenyl rings can improve neuroprotective effects.[10]

Comparative Data on Neuroprotective Activity:

CompoundKey Structural FeatureIn Vitro ModelIn Vivo ModelOutcomeReference
Compound 11 -H2O2 or SNP-induced cytotoxicity in PC12 cellsRat MCAO modelScavenged ROS, restored mitochondrial membrane potential, improved behavioral outcomes[9]
Compound 24 3,5-dimethyl substitutionSNP-induced cell damageRat MCAO modelReduced cerebral infarction size, improved neurological behavior, activated Nrf2 pathway[10]

This table summarizes the neuroprotective effects of lead biphenyl-1,2,4-triazole compounds in various experimental models.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, we provide the following diagrams created using Graphviz.

Hypothetical Signaling Pathway for Neuroprotection

G Biphenyl_Triazole Biphenyl-1,2,4-Triazole (e.g., Compound 24) ROS Reactive Oxygen Species (ROS) Biphenyl_Triazole->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex Biphenyl_Triazole->Nrf2_Keap1 Induces Dissociation Cell_Survival Neuronal Cell Survival ROS->Cell_Survival Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Proteins Antioxidant Proteins (HO-1, NQO1) ARE->Antioxidant_Proteins Promotes Transcription Antioxidant_Proteins->ROS Neutralizes Antioxidant_Proteins->Cell_Survival Promotes

Caption: Hypothetical Nrf2-mediated neuroprotective pathway of a biphenyl-1,2,4-triazole derivative.

Experimental Workflow for Anticancer Drug Screening

G start Start: Synthesized Biphenyl-1,2,4-Triazole Library cell_culture 1. Cell Culture (e.g., MCF-7, HeLa, A549) start->cell_culture treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment mtt_assay 3. MTT Assay (48-72h Incubation) treatment->mtt_assay data_analysis 4. Data Analysis (Absorbance Measurement & IC50 Calculation) mtt_assay->data_analysis hit_identification 5. Hit Identification (Potent & Selective Compounds) data_analysis->hit_identification mechanism_studies 6. Mechanism of Action Studies (e.g., Enzyme Inhibition, Western Blot) hit_identification->mechanism_studies end End: Lead Compound for Further Development mechanism_studies->end

Caption: General workflow for in vitro screening of biphenyl-1,2,4-triazoles for anticancer activity.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and accuracy of the findings presented, we provide detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductase enzymes can convert the yellow MTT into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the old medium with 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells (negative control) and vehicle control (medium with DMSO).[3]

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[12]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[12]

Animals:

  • Wistar rats or Swiss albino mice

Materials:

  • Carrageenan

  • Test compounds

  • Standard drug (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Preparation: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds or the standard drug orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the control group that received only carrageenan.

Conclusion and Future Directions

The substituted biphenyl-1,2,4-triazole scaffold is a highly versatile and promising platform for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity, offering a clear path for rational drug design. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in other therapeutic areas. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of new and effective biphenyl-1,2,4-triazole-based drugs.

References

  • Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. Bioorganic & Medicinal Chemistry. [7][13]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. University of Kentucky. [8]

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. ACS Omega.

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. PMC.

  • A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. [1]

  • A Review on 1, 2, 4 - Triazoles. Meral Publications. [2]

  • Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel 1,2,4-Triazole Derivatives. Benchchem. [12]

  • A Comprehensive review on 1, 2,4 Triazole. International Journal of Scientific Research in Science and Technology.

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC.

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [4]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences.

  • SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. ResearchGate.

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. [9]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate.

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. PubMed.

  • Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. PubMed. [5]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. ResearchGate.

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. PubMed. [10]

  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem. [3]

  • Synthesis and SAR of[7][8][14]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC.

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [6]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [11]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

  • Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI.

  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. J. Adv. Biomed. & Pharm. Sci.

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI.

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

Sources

Comparative

Beyond Single-Modality Limits: A Comparative Guide to Orthogonal Spectroscopic Cross-Validation (NMR, MS, IR)

Introduction: The Crisis of Single-Technique Elucidation The structural elucidation of complex organic molecules is fundamentally an underdetermined inverse problem. Historically, chemists have relied heavily on Nuclear...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crisis of Single-Technique Elucidation

The structural elucidation of complex organic molecules is fundamentally an underdetermined inverse problem. Historically, chemists have relied heavily on Nuclear Magnetic Resonance (NMR) as a standalone tool. However, as the number of heavy atoms in a molecule increases, the combinatorial explosion of possible isomers severely 1[1]. Relying solely on 1D or 2D NMR often leads to structural misassignments, particularly when dealing with proton-deficient skeletons, isomeric impurities, or flexible stereocenters[2].

To achieve absolute structural certainty, modern drug development and analytical workflows demand orthogonal cross-validation —the integration of High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and NMR. Because each technique probes fundamentally different physicochemical properties (ionization/mass, dipole moment changes, and nuclear spin environments), their combined application creates a self-validating system that eliminates the blind spots inherent to any single method[3].

The Causality of Cross-Validation: Why Modalities Synergize

To understand why cross-validation outperforms isolated analysis, we must examine the causality behind the data generation:

  • HRMS (The Boundary Condition): MS provides the exact mass and molecular formula. This acts as a strict mathematical constraint, drastically reducing the theoretical chemical space before any structural assembly begins[4].

  • IR Spectroscopy (The Motif Anchor): IR detects functional groups (e.g., carbonyls, hydroxyls, amines) through molecular vibrations. IR is highly sensitive to heteroatom bonds that are often "silent" or ambiguous in standard 1 H or 13 C NMR, providing a definitive yes/no for specific functional motifs[3].

  • NMR Spectroscopy (The Topographical Map): 1D and 2D NMR (HSQC, HMBC, COSY) map the atomic connectivity. However, NMR chemical shifts are highly sensitive to solvent effects and conformational averaging. By cross-referencing NMR connectivity with IR functional group data and MS formula constraints, we prevent the algorithm (or the chemist) from forcing an incorrect structure to fit ambiguous NMR signals[5].

G Sample Unknown Compound Isolation MS High-Resolution MS (Exact Mass & Formula) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR NMR 1D/2D NMR (Connectivity & 3D) Sample->NMR CASE Multimodal Integration (CASE / AI Models) MS->CASE Formula Constraints IR->CASE Functional Motifs NMR->CASE Atom Mapping Validation Orthogonal Cross-Validation (Spectral Matching) CASE->Validation Validation->NMR Ambiguity (Re-evaluate) Final Confirmed Molecular Structure Validation->Final High Confidence

Orthogonal cross-validation workflow integrating MS, IR, and NMR data.

Comparative Analysis: Single-Modality vs. Integrated Cross-Validation

When comparing analytical strategies, the integration of modalities via Computer-Assisted Structure Elucidation (CASE) software or 6 demonstrates a profound leap in predictive accuracy[6].

Analytical StrategyPrimary Data YieldCritical Blind SpotsTop-1 Predictive Accuracy (Complex Molecules)
NMR Alone ( 1 H + 13 C) Atomic connectivity, relative stereochemistryProton-deficient carbons, overlapping multiplets~52.0% - 59.6%[1]
IR Alone Functional group presence/absenceCarbon framework connectivity, stereochemistry~10% - 15%[3]
HRMS Alone Molecular formula, fragmentation patternsRegioisomers, stereoisomers, exact connectivityN/A (Cannot elucidate full 3D structure)
Integrated (NMR + IR + MS) Unambiguous 3D molecular structureRequires comprehensive multimodal data acquisition~79.6% - 80.0% [3][6]

Table 1: Quantitative performance metrics synthesized from recent evaluations of multimodal transformer models and CASE systems[1][3][6].

Self-Validating Experimental Protocol for Complex Molecules

To ensure scientific integrity, researchers must adopt a self-validating workflow where no single piece of data is accepted without orthogonal confirmation.

Step 1: Formula Generation via HRMS

  • Action: Acquire high-resolution MS data (e.g., Q-TOF or Orbitrap).

  • Causality: Calculate the exact mass to within <5 ppm error to generate a definitive molecular formula. This establishes the Degrees of Unsaturation (Index of Hydrogen Deficiency), dictating the exact number of rings and double bonds required in the final structure[4].

Step 2: Motif Anchoring via FT-IR

  • Action: Acquire FT-IR spectra (ATR or transmission).

  • Causality: Identify strong absorption bands (e.g., 1700 cm −1 for C=O, 3300 cm −1 for O-H/N-H). If MS indicates three oxygen atoms, IR cross-validates whether they exist as hydroxyls, ethers, or carbonyls, preventing the misinterpretation of downfield 13 C NMR shifts[3].

Step 3: Connectivity Mapping via 1D/2D NMR

  • Action: Acquire 1 H, 13 C, COSY, HSQC, and HMBC spectra.

  • Causality: HSQC maps direct C-H bonds, while HMBC reveals 2- and 3-bond carbon-hydrogen correlations. The HMBC data is the primary driver for assembling the carbon skeleton. If a proposed fragment violates the Degrees of Unsaturation established in Step 1, it is immediately rejected[5].

Step 4: Algorithmic Cross-Validation (CASE Integration)

  • Action: Input all spectral data into a 4 (e.g., ACD/Structure Elucidator)[4].

  • Causality: The software generates a Molecular Connectivity Diagram (MCD). It computationally generates all possible structural isomers that fit the MS/IR constraints, predicts their theoretical NMR chemical shifts (using neural networks or DFT), and ranks them against the experimental data using DP4 probability metrics[4][5].

CASE_Logic Input Spectral Data Input (NMR, MS, IR) MCD Molecular Connectivity Diagram (MCD) Generation Input->MCD Filter Spectral & Structural Filtering (IR/MS constraints) MCD->Filter Isomer Generation Predict Chemical Shift Prediction (DFT / Neural Networks) Filter->Predict Plausible Structures Rank DP4 Probability Ranking & Match Factor Calculation Predict->Rank Δδ Evaluation Output Top Candidate Selection Rank->Output

Algorithmic logic of Computer-Assisted Structure Elucidation (CASE) systems.

Step 5: 3D Stereochemical Validation

  • Action: Acquire NOESY/ROESY spectra and, if necessary, anisotropic NMR data (Residual Dipolar Couplings - RDCs).

  • Causality: While scalar couplings (J) and NOE provide relative stereochemistry, they can be biased by the investigator's assumptions of molecular conformation. 2 provides a global, orthogonal check on the 3D spatial arrangement, ensuring the computationally ranked 2D structure translates accurately into 3D space[2].

Conclusion

The transition from manual, single-technique interpretation to automated, multimodal cross-validation represents a paradigm shift in analytical chemistry. By enforcing boundary conditions with MS, anchoring functional motifs with IR, and mapping connectivity with NMR, researchers create a closed-loop, self-validating analytical engine. As demonstrated by recent advances in multimodal AI and CASE software, this orthogonal approach is no longer just best practice—it is a strict requirement for ensuring scientific integrity in modern structure elucidation.

References
  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. 1

  • Advancing Structure Elucidation with a Flexible Multi-Spectral AI Model. ChemRxiv. 3

  • A Multimodal Transformer Model for comprehensive Structure Elucidation. IBM Research. 6

  • Computer‐assisted structure elucidation (CASE): Current and future perspectives. ResearchGate. 5

  • Structure Elucidator Suite - CASE NMR Software. ACD/Labs. 4

  • Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements. PMC.2

Sources

Validation

Comparative Thermal Analysis (TGA/DSC) of Triazole-Based Energetic Materials: A Methodological Guide

Triazole-based compounds—characterized by their high nitrogen content and high positive heats of formation—are pivotal in both defense-oriented energetic materials and pharmaceutical drug development[1]. For drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Triazole-based compounds—characterized by their high nitrogen content and high positive heats of formation—are pivotal in both defense-oriented energetic materials and pharmaceutical drug development[1]. For drug development professionals, triazole motifs are ubiquitous in active pharmaceutical ingredients (APIs) (e.g., antifungals) and energetic synthetic intermediates (e.g., click-chemistry reagents). Understanding the thermal decomposition pathways of these molecules is critical for process safety, formulation stability, and hazard assessment.

This guide provides an objective, data-driven comparison of the thermal behavior of selected triazole derivatives, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It also establishes a self-validating experimental protocol designed to yield high-fidelity kinetic data.

Causality in Experimental Choices: The "Why" Behind the Method

To achieve scientific rigor in thermal analysis, every experimental parameter must be deliberately chosen to isolate specific thermodynamic or kinetic variables.

  • Sample Mass (0.5–2.0 mg): Energetic materials undergo rapid, highly exothermic decomposition. Using a minimal sample mass prevents extreme thermal gradients within the sample bed, mitigates the risk of explosive crucible rupture, and ensures that the recorded temperature accurately reflects the sample temperature[1][2].

  • Crucible Selection (Open vs. Pinhole Sealed): TGA requires open or loosely lidded alumina/platinum pans to allow mass escape[1]. Conversely, DSC of volatile or energetic materials often utilizes hermetically sealed aluminum pans with a microscopic pinhole. This maintains a self-generated atmosphere to suppress premature evaporation while safely venting evolved decomposition gases[3].

  • Multiple Heating Rates (Non-Isothermal Kinetics): A single heating rate cannot reliably determine activation energy ( Ea​ ). By employing multiple linear heating rates (e.g., 2, 4, 6, and 8 °C/min), researchers can utilize isoconversional kinetic models (such as the Kissinger or Ozawa-Flynn-Wall methods) to calculate Ea​ without assuming a specific reaction mechanism[1][4].

  • Orthogonal Validation via EGA: Mass loss alone does not confirm a reaction mechanism. Coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) allows for Evolved Gas Analysis (EGA). Identifying specific effluents (e.g., N2​ , CO2​ , HCN ) chemically validates the physical mass-loss data[5].

Comparative Thermal Data

The thermal stability of triazole derivatives is heavily influenced by their substituents. Electron-donating groups (e.g., amino, methyl) and electron-withdrawing groups (e.g., nitro, azido) drastically alter the onset of ring cleavage and proton transfer mechanisms[1][5].

Below is a comparative summary of quantitative thermal data for key triazole-based energetic materials, derived from standardized TGA/DSC analyses:

CompoundMelting Point (°C)Decomposition Onset (°C)Peak Decomposition (°C)Primary Evolved Gases
4-amino-4H-1,2,4-triazole 84 – 86165 – 170~180 N2​ , NH3​ [2]
3-amino-1,2,4-triazole 156224 (1st stage)247 (2nd stage) N2​ , HCN [1]
N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole N/A~200217 N2​ , NO2​ , CO [5]
N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole N/A~250349 N2​ , NO2​ , CO2​ [5]
HNTO (Hydrazinium 3-nitro-1,2,4-triazol-5-one) N/A~220239.3 N2​ , H2​O , CO2​ [6]

Note: Decomposition temperatures are highly dependent on the specific heating rate applied during the analysis. The values above are normalized for standard dynamic heating rates (typically 5–10 °C/min).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal baseline checks and orthogonal chemical validation to prevent false-positive thermal event interpretations.

Phase 1: System Calibration & Baseline Validation
  • Temperature/Enthalpy Calibration: Run high-purity Indium and Zinc standards through the DSC. Verify that the extrapolated onset of melting and the heat of fusion match theoretical values within a 0.1% margin.

  • Baseline Verification: Run an empty crucible under the exact experimental temperature program. A flat baseline validates that no instrumental drift or purge gas contamination will artifactually influence the sample data.

Phase 2: Sample Preparation & Loading
  • Weighing: Accurately weigh 0.5 to 2.0 mg of the triazole compound into a 100 μL alumina pan (for TGA) or a pinhole-vented aluminum pan (for DSC)[1][3].

  • Distribution: Tap the pan gently to ensure the powder forms a uniform, thin layer at the bottom, maximizing thermal contact and minimizing internal temperature gradients.

Phase 3: Atmosphere Control
  • Purge Gas: Establish a high-purity Nitrogen ( N2​ ) or Argon ( Ar ) purge at a constant flow rate of 20 to 50 mL/min[1][2]. This sweeps away evolved gases, preventing secondary auto-catalytic oxidation reactions that could skew the exothermic peak data.

Phase 4: Non-Isothermal Execution
  • Heating Program: Heat the sample from ambient temperature to 350 °C (or 50 °C past the expected decomposition completion) at a strictly controlled linear rate[4].

  • Kinetic Replicates: Repeat the exact procedure on fresh samples at heating rates of 2, 4, 6, and 8 °C/min[1].

Phase 5: Orthogonal Validation (EGA)
  • Coupled Analysis: Route the TGA exhaust through a heated transfer line (maintained at ~210 °C to prevent condensation) into an FTIR gas cell or Mass Spectrometer[1].

  • Data Synthesis: Correlate the derivative thermogravimetric (DTG) peak temperatures with the maximum absorbance intensities of specific functional groups in the FTIR spectra to definitively prove the chemical nature of the mass loss.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermal analysis protocol, highlighting the convergence of physical data (mass/heat) and chemical data (evolved gases) to compute reliable kinetics.

ThermalAnalysisWorkflow SamplePrep Sample Preparation (0.5-2.0 mg, Alumina Pan) Atmosphere Atmosphere Control (N2 Purge: 20-50 mL/min) SamplePrep->Atmosphere Heating Non-Isothermal Heating (2, 4, 6, 8 °C/min) Atmosphere->Heating TGA TGA Module (Mass Loss Kinetics) Heating->TGA Mass Data DSC DSC Module (Enthalpy & Phase Transitions) Heating->DSC Heat Flow EGA Evolved Gas Analysis (FTIR / MS Validation) TGA->EGA Evolved Gases Kinetics Isoconversional Analysis (Kissinger/Ozawa Methods) TGA->Kinetics α-T Curves DSC->Kinetics Exothermic Peaks EGA->Kinetics Mechanistic Validation

TGA/DSC experimental workflow and kinetic validation pathway for energetic materials.

References

  • "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives", RSC Publishing.[Link]

  • "Thermal decomposition studies on energetic triazole derivatives", ResearchGate.[Link]

  • "(A) DSC curves of the obtained co-crystals with different molar ratios...", ResearchGate.[Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Di(1H-1,2,4-triazol-1-yl)-1,1'-biphenyl
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